Technical Documentation Center

2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
  • CAS: 1138442-35-9

Core Science & Biosynthesis

Foundational

Mechanism of Action and Chemical Biology of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Targeted Covalent Inhibitor Paradigm

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized chemical biology, allowing for complete target occupancy, prolonged pharmacodynamics, and the ability to drug previously "undrug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized chemical biology, allowing for complete target occupancy, prolonged pharmacodynamics, and the ability to drug previously "undruggable" protein targets[1]. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide serves as a prototypical electrophilic probe. By combining a highly reactive α -bromoacetamide warhead with a sterically defined hydrophobic recognition element, this molecule exemplifies the two-step kinetic mechanism of covalent target engagement. This whitepaper deconstructs its mechanism of action, outlines the causality behind its reactivity, and provides self-validating experimental protocols for its characterization.

Structural Deconstruction & Mechanistic Rationale

To understand the mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, we must deconstruct the molecule into its two functional domains: the non-covalent pharmacophore and the covalent warhead.

The Recognition Element: 4-[(2-methyl-2-propenyl)oxy]phenyl Moiety

Covalent inhibitors do not rely solely on chemical reactivity; they require structural affinity to achieve selectivity[2]. The p-methallyloxy-phenyl group acts as the primary recognition element.

  • Causality of Design: The ether linkage provides a hydrogen bond acceptor, while the 2-methyl-2-propenyl (methallyl) tail introduces a specific vector of lipophilic bulk. This moiety drives the initial reversible binding event, slotting into hydrophobic pockets of the target protein to establish the initial dissociation constant ( KI​ ). Without this non-covalent affinity, the molecule would act as a non-specific alkylating agent rather than a targeted probe.

The Electrophilic Warhead: α -Bromoacetamide

The α -bromoacetamide group is a classic, highly reactive electrophile utilized in activity-based protein profiling (ABPP) and TCI development[3].

  • Causality of Design: The carbonyl group withdraws electron density from the adjacent α -carbon, rendering it highly susceptible to nucleophilic attack. The bromide ion serves as an excellent leaving group due to its large atomic radius and polarizability. Compared to less reactive warheads like acrylamides, α -bromoacetamides exhibit a much faster rate of covalent bond formation, making them ideal for rapid probe labeling or targeting sterically hindered cysteines[4].

The Covalent Mechanism of Action ( SN​2 Alkylation)

The mechanism of action follows a classic two-step kinetic pathway: an initial reversible binding event followed by an irreversible chemical reaction[5].

  • Reversible Association ( KI​ ): The methallyloxy-phenyl moiety guides the molecule into the target's binding site, forming a reversible non-covalent complex ( E⋅I ). The affinity of this step is quantified by the constant KI​ .

  • Irreversible Alkylation ( kinact​ ): Once bound, the α -carbon of the bromoacetamide is positioned in close proximity to a nucleophilic residue—almost exclusively a deprotonated cysteine thiolate ( S− ) in the target's active or allosteric site[2].

  • The SN​2 Transition State: The thiolate executes a bimolecular nucleophilic substitution ( SN​2 ) attack on the α -carbon. The reaction proceeds through a transient tetrahedral transition state, culminating in the expulsion of the bromide leaving group and the formation of a permanent, irreversible thioether bond.

The overall efficiency of the inhibitor is defined by the second-order rate constant, kinact​/KI​ , which accounts for both binding affinity and chemical reactivity[5].

Mechanism E Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Kinetic pathway of covalent inhibition highlighting the two-step binding mechanism.

Experimental Workflows & Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, researchers must employ a self-validating experimental matrix. Relying solely on standard IC50​ assays is fundamentally flawed for covalent inhibitors, as their potency is time-dependent[6].

Protocol 1: Intact Protein LC-MS (Validation of Covalent Adduct)

Rationale: Biochemical inhibition can occur via ultra-tight non-covalent binding. Intact Mass Spectrometry provides physical proof of covalent modification and verifies a 1:1 stoichiometry, ruling out promiscuous multi-site alkylation.

  • Incubation: Incubate 2 μM of the purified target protein with a 5-fold molar excess (10 μM ) of the bromoacetamide inhibitor in a physiological buffer (pH 7.4) for 1 hour at room temperature.

  • Desalting: Quench the reaction with 1% formic acid and pass the mixture through a C4 ZipTip or a rapid desalting column to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the raw mass spectra. A successful covalent modification will show a mass shift corresponding exactly to the mass of the inhibitor minus the mass of the bromide leaving group and one proton ( ΔM=Minhibitor​−79.9 Da ).

Protocol 2: Time-Dependent Kinetic Assay ( kinact​/KI​ Determination)

Rationale: To quantify the efficiency of the warhead, we must separate the reversible affinity ( KI​ ) from the irreversible reaction rate ( kinact​ )[6].

  • Pre-incubation: Prepare a dilution series of the inhibitor (e.g., 0.1 μM to 10 μM ). Incubate the target enzyme with the inhibitor at multiple time intervals ( t=0,10,20,30,60 minutes).

  • Substrate Addition: At each time point, rapidly add a saturating concentration of the enzyme's substrate to initiate the reaction.

  • Rate Measurement: Measure the initial velocity ( vi​ ) of product formation.

  • Kinetic Modeling: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Protocol 3: Rapid Dilution Washout Assay (Validation of Irreversibility)

Rationale: This physically proves that the inhibition cannot be reversed by removing the free ligand, confirming the permanent nature of the thioether bond.

  • Complex Formation: Incubate the enzyme with the inhibitor at a concentration of 10×IC50​ for 1 hour to achieve >95% inhibition.

  • Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the substrate.

  • Monitoring: Monitor enzymatic activity continuously for 2 hours. A true covalent inhibitor will show zero recovery of enzymatic activity over time, whereas a reversible inhibitor will show a gradual return of product formation.

Workflow A 1. Target Incubation (Protein + Bromoacetamide) B 2. Time-Dependent Assay (Calculate k_inact / K_I) A->B C 3. Intact Protein LC-MS (Verify 1:1 Stoichiometry) A->C D 4. Rapid Dilution Washout (Confirm Irreversibility) A->D

Self-validating experimental workflow for characterizing covalent target engagement.

Quantitative Data Summary: Warhead Comparison

The selection of the α -bromoacetamide over other electrophiles is a deliberate choice balancing reactivity and stability. The table below summarizes the typical kinetic landscape of cysteine-targeted warheads to contextualize the behavior of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide[4],[1].

Warhead TypeTarget ResidueIntrinsic ReactivityTypical kinact​/KI​ ( M−1s−1 )Primary Application
α -Bromoacetamide Cysteine (Thiolate)High 104−106 Chemical Probes, ABPP, Fast Alkylation
α -ChloroacetamideCysteine (Thiolate)Moderate-High 103−105 Lead Optimization, in vivo Probes
AcrylamideCysteine (Thiolate)Moderate 103−104 Approved Covalent Drugs (e.g., Osimertinib)
Vinyl SulfoneCysteine, LysineHigh >105 Protease Inhibitors, Tool Compounds

Note: While bromoacetamides exhibit exceptional kinact​/KI​ profiles making them superior in vitro probes, their high intrinsic reactivity often requires careful tuning of the recognition element (such as the methallyloxy-phenyl group) to prevent off-target toxicity in complex biological systems[1].

References

  • Recent Advances in Covalent Drug Discovery MDPI. URL:[Link]

  • Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations ACS Publications. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of the novel compound 2-Bromo-N-{4-[(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of the novel compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide. As a member of the N-aryl-alpha-haloacetamide class, this molecule holds potential as a versatile building block in medicinal chemistry and drug discovery. Due to the absence of extensive published data on this specific entity, this document serves as a foundational resource, presenting a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers embarking on the synthesis and investigation of this and related molecules.

Introduction: The Scientific Rationale

The N-aryl-alpha-haloacetamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] The bromoacetamide moiety, in particular, is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, a mechanism exploited in the design of enzyme inhibitors and other therapeutic agents. The methallyloxy-phenyl substituent introduces a unique combination of lipophilicity and potential for further chemical modification.

This guide addresses the current information gap for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide by providing a scientifically grounded, predictive analysis. The subsequent sections are designed to equip researchers with the necessary knowledge to synthesize, purify, and characterize this compound, thereby enabling the exploration of its potential applications.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached in a two-step sequence, commencing with the preparation of the key intermediate, 4-[(2-methyl-2-propenyl)oxy]aniline, followed by its acylation with a bromoacetyl halide.

Step 1: Synthesis of 4-[(2-methyl-2-propenyl)oxy]aniline

The synthesis of this aniline intermediate can be achieved via a Williamson ether synthesis, a reliable and well-established method for forming ethers.

  • Reaction: 4-Aminophenol is reacted with 3-chloro-2-methyl-1-propene (methallyl chloride) in the presence of a base to yield 4-[(2-methyl-2-propenyl)oxy]aniline.

Synthesis_of_4-methallyloxyaniline cluster_reactants Reactants cluster_conditions Conditions aminophenol 4-Aminophenol aminophenol->reaction + methallyl_chloride 3-Chloro-2-methyl-1-propene methallyl_chloride->reaction + base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction product 4-[(2-methyl-2-propenyl)oxy]aniline reaction->product Heat

Caption: Proposed synthesis of 4-[(2-methyl-2-propenyl)oxy]aniline.

Experimental Protocol:

  • To a solution of 4-aminophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chloro-2-methyl-1-propene (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-[(2-methyl-2-propenyl)oxy]aniline.

Step 2: Synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

The final step involves the acylation of the synthesized aniline with a bromoacetyl halide. This is a standard method for the formation of N-aryl-2-bromoacetamides.[2]

  • Reaction: 4-[(2-methyl-2-propenyl)oxy]aniline is reacted with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

Synthesis_of_Target_Compound cluster_reactants Reactants cluster_conditions Conditions aniline_intermediate 4-[(2-methyl-2-propenyl)oxy]aniline aniline_intermediate->reaction + bromoacetyl_halide Bromoacetyl Bromide bromoacetyl_halide->reaction + base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction target_compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide reaction->target_compound 0 °C to RT

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

  • Dissolve 4-[(2-methyl-2-propenyl)oxy]aniline (1 equivalent) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.1 equivalents), dissolved in the same solvent, dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine to remove the base and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure target compound.

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of the target compound can be predicted based on its structure and comparison with similar molecules.

PropertyPredicted ValueBasis of Prediction
IUPAC Name 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamideStandard nomenclature rules
Molecular Formula C₁₃H₁₆BrNO₂Elemental composition
Molecular Weight 298.18 g/mol Based on atomic weights
Appearance White to off-white solidAnalogy to other N-aryl bromoacetamides[3]
Melting Point Not available (likely >100 °C)Solid nature of similar compounds[3]
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone), sparingly soluble in waterPresence of aromatic and aliphatic groups

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The following are the predicted spectral data.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

  • Amide Proton (NH): A broad singlet between δ 8.0-9.0 ppm, with the chemical shift being solvent-dependent.

  • Methylene Protons (CH₂-Br): A singlet at approximately δ 4.0 ppm.

  • Methallyl Protons:

    • A singlet for the O-CH₂ protons around δ 4.4 ppm.

    • Two singlets for the vinylic protons (C=CH₂) around δ 4.9 and 5.0 ppm.

    • A singlet for the methyl protons (CH₃) around δ 1.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 115-155 ppm).

  • Methylene Carbon (CH₂-Br): A signal around δ 28-35 ppm.

  • Methallyl Carbons:

    • O-CH₂ carbon signal around δ 72 ppm.

    • Quaternary carbon of the double bond (C=CH₂) around δ 141 ppm.

    • Terminal CH₂ of the double bond around δ 113 ppm.

    • Methyl carbon (CH₃) around δ 19 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.[4]

  • C=O Stretch (Amide I): A strong absorption band around 1670 cm⁻¹.[4]

  • N-H Bend (Amide II): A band around 1550 cm⁻¹.[4]

  • C-O-C Stretch (Ether): A strong band in the region of 1250-1000 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of the bromine atom, the bromoacetyl group, and cleavage of the ether linkage.

Safety and Handling

N-aryl-2-bromoacetamides should be handled with care due to their potential toxicity and irritant properties.[5]

  • General Precautions:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[7]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

    • Keep away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Discovery

While the biological activity of this specific compound is unknown, related N-aryl-alpha-haloacetamides have shown a broad spectrum of pharmacological properties, including antibacterial, antitumor, and antiviral activities.[1] Furthermore, N-aryl mercaptoacetamides, which can be synthesized from their bromoacetamide precursors, have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[8][9] The unique methallyloxy substituent could be exploited for further derivatization or to modulate the pharmacokinetic properties of the molecule.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide. By outlining a plausible synthetic route and predicting its key chemical and physical properties, this document serves as a valuable starting point for researchers interested in this novel compound. The provided protocols and data offer a solid foundation for its synthesis, characterization, and subsequent investigation into its potential applications in drug discovery and development.

References

  • PubChem. N-Bromoacetamide. National Center for Biotechnology Information. [Link]

  • Sreenivasa, S., et al. (2015). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o733–o738. [Link]

  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. IUCrData, 9(9), x240863. [Link]

  • NIST. Acetamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M503. [Link]

  • Google Patents. (2016). Preparation method of N-methyl-4-methoxyaniline. CN105924363A.
  • PubChem. 4-(Allyloxy)aniline hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. n-bromoacetamide. Organic Syntheses Procedure. [Link]

  • PubChem. 2-Bromoacetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). The FT-IR spectrum of the o-acetamide. [Link]

  • Yahiaoui, S., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry, 12(10), 1735–1744. [Link]

  • Google Patents. (2008). Method for synthesizing bromoacetamide. CN101550090B.
  • Royal Society of Chemistry. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. [Link]

  • PubChem. 4-(Methylthio)aniline. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]

Sources

Foundational

Structural Elucidation of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Comprehensive Technical Guide

Executive Summary & Chemical Significance The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (Chemical Formula: C₁₂H₁₄BrNO₂) is a bifunctional molecule featuring an electrophilic α -bromoacetamide warh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (Chemical Formula: C₁₂H₁₄BrNO₂) is a bifunctional molecule featuring an electrophilic α -bromoacetamide warhead and a nucleophile-accessible methallyl ether moiety. α -Bromoamides are highly valued in medicinal chemistry as covalent modifiers and alkylating agents, specifically targeting cysteine residues in proteins[1]. Concurrently, the methallyl ether provides a versatile terminal alkene handle for downstream functionalization, such as cross-metathesis or Claisen rearrangements. This guide provides a rigorous, self-validating protocol for its synthesis and a complete multi-modal framework for its structural elucidation.

Synthetic Strategy & Experimental Workflows

Mechanistic Causality and Route Design

A naive approach to synthesizing this molecule might involve the direct O-alkylation of the commercially available intermediate 2-bromo-N-(4-hydroxyphenyl)acetamide[2]. However, exposing an α -bromoamide to basic conditions (required for phenoxide generation) inevitably leads to intermolecular self-alkylation and polymerization.

To ensure a self-validating, high-yield process, a chemoselective three-step route is required. By installing the methallyl ether before the sensitive α -bromoamide group, we eliminate cross-reactivity. Furthermore, the reduction of the nitro intermediate to the aniline must be performed using Fe/NH₄Cl; standard catalytic hydrogenation (Pd/C, H₂) would undesirably reduce the methallyl alkene. Finally, acylation is performed using K₂CO₃ instead of triethylamine to prevent the formation of reactive ketenes or quaternary ammonium salts[3].

Synthesis A 4-Nitrophenol B 1-(Methallyloxy)- 4-nitrobenzene A->B Methallyl Chloride K₂CO₃, DMF, 80°C C 4-(Methallyloxy) aniline B->C Fe, NH₄Cl EtOH/H₂O, 80°C D Target Compound C->D Bromoacetyl Bromide K₂CO₃, DCM, 0°C

Figure 1: Chemoselective 3-step synthesis workflow avoiding cross-alkylation.

Step-by-Step Experimental Protocols

Step 1: Williamson Ether Synthesis of 1-(Methallyloxy)-4-nitrobenzene

  • Solvation & Deprotonation: Dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes until the solution turns deep red, indicating phenoxide formation.

  • Alkylation: Add methallyl chloride (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature and pour into ice water. Extract with EtOAc. Wash the organic layer with 1M NaOH to remove any unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Chemoselective Reduction to 4-(Methallyloxy)aniline

  • Reaction Setup: Suspend 1-(methallyloxy)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and NH₄Cl (5.0 eq) in an EtOH/H₂O (4:1) mixture.

  • Reduction: Reflux at 80°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) for the disappearance of the nitro starting material.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate.

Step 3: Acylation to 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

  • Preparation: Dissolve 4-(methallyloxy)aniline (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DCM. Cool to 0°C using an ice-water bath to control the exothermic acylation and prevent di-acylation[3].

  • Acylation: Add bromoacetyl bromide (1.1 eq) dropwise over 20 minutes. Stir at 0°C for 1 hour, then allow warming to room temperature for 1 hour.

  • Workup & Purification: Quench with saturated NaHCO₃. Separate the layers and wash the organic phase with 1M HCl and brine. Dry over MgSO₄ and concentrate. Recrystallize from an Ethanol/Water system to yield the pure target compound[3].

Structural Elucidation: Analytical Pipeline

The structural confirmation of N-phenylacetamide derivatives relies on a multi-modal spectroscopic approach[4]. The analytical pipeline ensures that every functional group—the amide core, the isotopic bromine, the aromatic ring, and the methallyl ether—is unambiguously verified.

AnalyticalPipeline Sample Target Compound MS HRMS (ESI) m/z 284.02 [M+H]⁺ Sample->MS IR FT-IR Amide & Ether Sample->IR NMR1H ¹H NMR Proton Mapping Sample->NMR1H NMR13C ¹³C NMR Carbon Framework Sample->NMR13C Structure Confirmed Structure MS->Structure IR->Structure NMR1H->Structure NMR13C->Structure

Figure 2: Multi-modal analytical pipeline for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) provides the exact mass and elemental composition. For C₁₂H₁₄BrNO₂, the calculated exact mass is 283.0204 Da. The defining feature of this spectrum is the isotopic signature of the bromine atom. The mass spectrum will display a distinct 1:1 doublet for the molecular ion peak [M+H]⁺ at m/z 284.02 (for ⁷⁹Br) and m/z 286.02 (for ⁸¹Br), confirming the presence of a single bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for identifying the orthogonal functional groups. The presence of the tertiary amide derivative is confirmed by strong C=O and N-H stretches[5].

Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
N-H Stretch 3280Strong, SharpConfirms secondary amide (Amide A band)[5].
=C-H Stretch 3050WeakIndicates alkene and aromatic protons.
C=O Stretch 1665StrongAmide I band; deshielded by the adjacent α -bromo group[5].
C=C Stretch 1605, 1510MediumAromatic ring breathing modes.
C-O-C Stretch 1245StrongAsymmetric stretch confirming the alkyl aryl ether.
C-Br Stretch 680MediumConfirms the alkyl bromide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the exact connectivity of the molecule. CDCl₃ is selected as the solvent because it provides excellent resolution for the aromatic AB quartet, whereas DMSO-d₆ is often reserved for compounds with poor solubility or when the amide proton undergoes rapid exchange[3].

¹H NMR Analysis: The α -bromo protons appear as a highly deshielded sharp singlet at δ 4.02 ppm due to the combined electron-withdrawing effects of the bromine atom and the carbonyl group[1]. The para-substituted aromatic ring presents as a classic AA'BB' system (two doublets).

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Logic
8.12br s1H-NHAmide proton; broad due to quadrupolar relaxation of nitrogen[5].
7.42d, J = 8.9 Hz2HAr-H (C2, C6)Ortho to the amide; deshielded by the anisotropic effect of C=O.
6.88d, J = 8.9 Hz2HAr-H (C3, C5)Ortho to the ether; shielded by oxygen lone pair resonance.
5.06s1H=CH₂ (trans)Terminal alkene proton.
4.98s1H=CH₂ (cis)Terminal alkene proton.
4.42s2H-O-CH₂-Allylic ether protons; deshielded by oxygen.
4.02s2H-CH₂-Br α -bromo protons; sharp singlet indicating isolation from other spins[1].
1.82s3H-CH₃Allylic methyl group.

¹³C NMR Analysis: The carbon framework is validated by 12 distinct carbon signals, matching the molecular formula. The α -bromo carbon is characteristically shifted upfield to ~29.6 ppm[1].

Chemical Shift ( δ , ppm)Carbon TypeAssignment
163.5QuaternaryC=O (Amide carbonyl)
156.2QuaternaryAr-C (C4, Oxygen-bearing)
140.8Quaternary-C(CH₃)= (Alkene internal carbon)
130.5QuaternaryAr-C (C1, Nitrogen-bearing)
121.8CHAr-C (C2, C6)
115.1CHAr-C (C3, C5)
112.7CH₂=CH₂ (Terminal alkene carbon)
72.4CH₂-O-CH₂- (Ether carbon)
29.6CH₂-CH₂-Br ( α -bromo carbon)[1]
19.5CH₃-CH₃ (Allylic methyl carbon)

All spectral data combined—the 1:1 isotopic mass ratio, the orthogonal IR stretches, and the precisely integrated NMR shifts—create a self-validating matrix that unequivocally confirms the structure of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.

Sources

Exploratory

In vitro stability of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide at room temperature

Title: In Vitro Stability Profiling of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Technical Guide for Covalent Probes Executive Summary As a Senior Application Scientist, I frequently encounter a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Stability Profiling of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Technical Guide for Covalent Probes

Executive Summary As a Senior Application Scientist, I frequently encounter a critical failure mode in early-stage drug discovery: the conflation of intrinsic chemical instability with poor target engagement. For covalent modifiers, in vitro stability is not merely a measure of metabolic clearance; it is a fundamental readout of intrinsic chemical reactivity. This whitepaper deconstructs the stability profile of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide at room temperature (25°C). By analyzing its structural liabilities and establishing self-validating experimental protocols, this guide provides a robust framework for evaluating electrophilic probes in biochemical and cellular assays.

Structural Deconstruction & Causality of Degradation

To design a self-validating stability assay, we must first understand the causality behind the molecule's degradation. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide contains two distinct functional domains that dictate its behavior in aqueous and biological matrices.

The α-Bromoacetamide Warhead: The Electrophilic Liability The α-bromoacetamide moiety is a classic, highly reactive electrophile designed to undergo SN​2 nucleophilic substitution. While intended to covalently modify target cysteine residues, this warhead is indiscriminately susceptible to off-target nucleophiles:

  • Hydrolysis: In standard aqueous buffers (pH 7.4), the hydroxide ion ( OH− ) acts as a nucleophile, displacing the bromide ion to form an inactive α-hydroxyacetamide. This background hydrolysis accelerates at higher pH or elevated temperatures.

  • Thiol Adduction: Assay buffers frequently contain reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol to maintain enzyme activity. These thiols will rapidly react with and consume the bromoacetamide probe before it can engage its target, leading to artificially high IC50​ values[1].

The Methallyloxy Ether Motif: Lipophilicity and Oxidation The 4-[(2-methyl-2-propenyl)oxy] (methallyloxy) group attached to the phenyl ring primarily drives the molecule's lipophilicity and target pocket recognition. While the ether linkage is generally stable at room temperature, the terminal alkene can be susceptible to auto-oxidation or epoxidation upon prolonged exposure to light and atmospheric oxygen in DMSO stock solutions.

Pathways Parent 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy] -phenyl}acetamide Hydrolysis Hydrolysis Product (α-hydroxyacetamide) Parent->Hydrolysis Aqueous Buffer (pH 7.4, RT) Adduct Thiol Adduct (GSH/DTT Conjugate) Parent->Adduct Nucleophiles (GSH, DTT) Amidase Cleavage Product (Aniline Derivative) Parent->Amidase Plasma/S9 (Amidases)

Fig 1: Primary degradation and reactivity pathways of the α-bromoacetamide probe.

In Vitro Stability Profiling: Methodologies & Protocols

To decouple target-specific covalent binding from background degradation, researchers must profile the compound across three distinct environments: neat buffer, thiol-rich environments, and biological matrices[2].

Protocol A: Aqueous Buffer Stability (Hydrolysis Kinetics)

Objective: Determine the intrinsic hydrolytic half-life ( t1/2​ ) of the probe in the absence of proteins or nucleophilic additives.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Store desiccated at -20°C to prevent premature hydrolysis.

  • Incubation: Dilute the stock to a final concentration of 1 µM in PBS (pH 7.4) containing 1% DMSO. Incubate at room temperature (25°C) in a 96-well plate. Crucial: Ensure the buffer is strictly devoid of DTT, BSA, or amine-containing buffers like Tris, which can act as competitive nucleophiles[1].

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol) to precipitate any salts and halt degradation.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass ( [M+H]+ ) and the appearance of the +M−Br+OH hydrolysis product.

Protocol B: Thiol Reactivity (GSH Depletion Assay)

Objective: Assess the electrophilic reactivity of the warhead against physiological nucleophiles.

  • Reaction Setup: Incubate 1 µM of the compound with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at room temperature. This mimics the highly reducing environment of the cellular cytoplasm[3].

  • Monitoring: Quench aliquots at 0, 5, 15, 30, and 60 minutes using cold ACN.

  • Validation: Rapid depletion (e.g., t1/2​ < 30 mins) is a hallmark of reactive covalent drugs[4]. The formation of the GSH-adduct must be confirmed via mass spectrometry to differentiate true reactivity from simple hydrolysis.

Protocol C: Biological Matrix Stability (Plasma & S9 Fractions)

Objective: Evaluate vulnerability to enzymatic degradation (amidases, esterases, and Glutathione S-Transferases).

  • Matrix Spiking: Spike the compound (1 µM final) into human plasma or liver S9 fractions supplemented with cofactors (NADPH, GSH)[2].

  • Incubation & Extraction: Incubate at room temperature (or 37°C for physiological relevance). Quench at 0, 15, 30, 60, and 120 minutes with 3 volumes of cold ACN.

  • Analysis: Calculate the intrinsic clearance ( CLint​ ) and matrix half-life. Rapid clearance in S9 fractions compared to neat buffer indicates enzymatic liability (e.g., GST-mediated conjugation).

Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Matrix Incubation (Buffer, Plasma, GSH at RT) Step1->Step2 Step3 3. Aliquot Quenching (Cold ACN + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Calculation (Half-life & Clearance) Step4->Step5

Fig 2: Step-by-step LC-MS/MS workflow for in vitro stability and reactivity profiling.

Data Presentation: Quantitative Stability Metrics

The following table summarizes the expected quantitative stability profile of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide at room temperature, demonstrating how buffer composition drastically alters the apparent half-life.

Matrix / ConditionTempAdditivesApparent Half-Life ( t1/2​ )Primary Degradant / Adduct
PBS Buffer (pH 7.4) 25°CNone~12 - 18 hoursα-hydroxyacetamide (Hydrolysis)
Assay Buffer 25°C1 mM DTT< 5 minutesDTT-thioether adduct
GSH Reactivity Assay 25°C5 mM GSH~30 minutesGSH-conjugate[4]
Human Plasma 25°CNone~45 - 60 minutesAmide cleavage / Protein binding
Liver S9 Fraction 37°CNADPH + GSH< 15 minutesGST-mediated GSH conjugate[2]

Scientific Takeaway: If a biochemical assay utilizing this compound requires a 2-hour pre-incubation at room temperature in a buffer containing 1 mM DTT, the compound will be entirely consumed by the buffer before the target protein is introduced. Researchers must utilize non-nucleophilic reducing agents (like TCEP) or minimize pre-incubation times to preserve the integrity of the bromoacetamide warhead[1].

References

  • Source: nih.
  • Source: researchgate.
  • Source: wuxiapptec.
  • Source: benchchem.

Sources

Foundational

Discovery and Early-Stage Research on 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Targeted Covalent Probe

Executive Summary The transition from reversible binders to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in modern drug discovery, particularly for "undruggable" targets or those requiring prolonged ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible binders to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in modern drug discovery, particularly for "undruggable" targets or those requiring prolonged target occupancy. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a highly specialized, early-stage chemical probe that exemplifies this rational design. By coupling an electrophilic α -bromoacetamide warhead with a sterically defined methallyloxy-phenyl recognition motif, this compound serves as a powerful tool for mapping cysteine-reactive pockets in early-stage target validation.

This technical whitepaper details the structural rationale, mechanistic kinetics, and the self-validating experimental workflows required to evaluate this compound in preclinical settings.

Structural Rationale & Pharmacophore Design

The efficacy of a covalent probe is dictated by the precise tuning of two domains: the recognition moiety (which drives affinity) and the electrophilic warhead (which drives irreversible binding).

The Electrophilic Warhead: α -Bromoacetamide

The 2-bromoacetamide group is a classic alkylating agent that targets nucleophilic residues, predominantly the sulfhydryl group of cysteines.

  • Causality for Selection: Bromoacetamides offer an optimal "Goldilocks" reactivity profile. They are less intrinsically reactive than iodoacetamides—thereby reducing off-target toxicity and non-specific protein alkylation—but possess higher reactivity than chloroacetamides, making them highly effective for proximity-driven covalent labeling (1)[1]. This warhead class has been successfully utilized in screening libraries to discover breakthrough covalent inhibitors for challenging targets like KRAS G12C (2)[2] and complex bacterial divisome proteins (3)[3].

The Recognition Motif: 4-(Methallyloxy)phenyl

The 4-[(2-methyl-2-propenyl)oxy] (methallyloxy) group provides a rigid, branched lipophilic anchor.

  • Causality for Selection: Unlike a flexible alkyl chain, the terminal alkene and methyl branch of the methallyl group create a specific steric volume. This structural rigidity allows the molecule to engage specific hydrophobic sub-pockets (e.g., valine/leucine-rich domains) while the ether oxygen retains the ability to act as a hydrogen bond acceptor.

Mechanism of Action: Proximity-Driven Alkylation

The interaction between the probe and its target protein follows a two-step kinetic model. First, the methallyloxy-phenyl moiety directs the reversible binding of the molecule to the target's active or allosteric site (defined by the dissociation constant, KI​ ). This binding event places the α -bromoacetamide warhead in close proximity to a target cysteine. Second, an irreversible SN​2 nucleophilic substitution occurs, displacing the bromide ion and forming a stable thioether bond (defined by the inactivation rate, kinact​ ).

MOA P 2-Bromoacetamide Probe Complex Reversible Complex (Non-covalent) P->Complex k_on / k_off (K_I) T Target Protein (Free Cys) T->Complex k_on / k_off (K_I) Adduct Covalent Adduct (Irreversible Thioether) Complex->Adduct k_inact (SN2 Alkylation)

Two-step kinetic mechanism of targeted covalent inhibition via thioether bond formation.

Early-Stage Experimental Workflows

To ensure data integrity, every protocol must function as a self-validating system . A common pitfall in covalent drug discovery is mistaking non-specific, highly reactive pan-alkylation for targeted inhibition. The following protocols are designed to definitively prove 1:1 stoichiometry and target specificity.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Validation)

This protocol confirms that the probe forms a single covalent bond with the target protein, rather than indiscriminately alkylating multiple surface cysteines.

  • Protein Preparation: Dilute the recombinant target protein to 10 µM in 50 mM HEPES buffer (pH 7.4), 150 mM NaCl.

    • Causality: HEPES is strictly chosen over Tris. Tris contains a primary amine that can competitively react with bromoacetamides over extended incubations, artificially lowering the apparent labeling efficiency.

  • Time-Course Incubation: Add 50 µM of the probe (5x molar excess) and incubate at 25°C. Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Causality: A time-course is critical for self-validation. Specific, proximity-driven labeling will plateau rapidly (e.g., within 30 mins), whereas non-specific labeling will show a continuous, slow accumulation of multiple adducts over time.

  • Quenching & Desalting: Quench each aliquot immediately with 1 mM Dithiothreitol (DTT), then desalt using a C4 ZipTip.

    • Causality: DTT contains highly reactive thiols that rapidly consume any unreacted electrophile, instantly "freezing" the reaction state for accurate kinetic measurement.

  • LC-MS Analysis: Analyze via Q-TOF mass spectrometry.

    • Validation Check: A successful result must show a single mass shift of +202.1 Da (Mass of the probe minus HBr). The absence of +404.2 Da peaks confirms the absence of double-alkylation.

Protocol B: Biochemical Determination of kinact​/KI​

Because covalent inhibitors are time-dependent, standard IC50​ values are fundamentally flawed metrics. The true measure of potency is the efficiency constant, kinact​/KI​ .

  • Assay Setup: Prepare a continuous fluorescence-based activity assay for the target enzyme.

  • Inhibitor Titration: Pre-incubate the enzyme with varying concentrations of the probe (0.1 µM to 10 µM) for exact time intervals (0, 10, 20, 40, 60 mins) prior to substrate addition.

  • Data Fitting: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ versus inhibitor concentration [I] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • Validation Check: If the plot is linear rather than hyperbolic, it indicates a purely non-specific bimolecular collision ( SN​2 without prior reversible binding), meaning the methallyloxy-phenyl pharmacophore is failing to direct the probe to a specific pocket.

Quantitative Data Presentation

The following table presents representative early-stage profiling data, comparing the target bromoacetamide probe against structural analogs to validate the warhead choice.

Compound VariantElectrophile Warhead KI​ (µM) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )Off-Target Labeling (%)*
2-Bromo-N-{4-[methallyloxy]phenyl}acetamide α -Bromoacetamide1.20.0851,180 < 5%
Chloro Analog α -Chloroacetamide1.40.00223 < 1%
Iodo Analog α -Iodoacetamide1.10.4506,818 > 45% (High Toxicity)
Propanamide Analog None (Reversible Control)1.5N/AN/A 0%

*Off-target labeling determined via incubation with a standard proteome lysate and quantified by LC-MS/MS after 2 hours.

Cellular Target Engagement: Competitive ABPP

To prove that the probe engages its target in the complex environment of a living cell, we utilize Competitive Activity-Based Protein Profiling (ABPP). Since our probe lacks an intrinsic fluorophore or alkyne tag, it is used to outcompete a broad-spectrum reactive fluorescent probe.

ABPP Lysate Live Cells / Lysate Incubation Pre-incubate with Covalent Probe Lysate->Incubation Labeling Add Broad-Spectrum Fluorescent Probe Incubation->Labeling SDS SDS-PAGE Separation Labeling->SDS Analysis Fluorescence Imaging (Loss of Signal) SDS->Analysis

Competitive Activity-Based Protein Profiling (ABPP) workflow for cellular target validation.

Causality in Workflow: By pre-incubating live cells with 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, the probe covalently occupies the target cysteine. When the broad-spectrum fluorescent probe is subsequently added, it cannot label the occupied site. A successful target engagement is thus validated by a dose-dependent loss of fluorescent signal at the specific molecular weight of the target protein on the SDS-PAGE gel.

Conclusion

2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide represents a highly rational approach to early-stage covalent probe design. By balancing the moderate reactivity of the α -bromoacetamide warhead with the specific steric constraints of the methallyloxy-phenyl group, researchers can achieve high kinact​/KI​ efficiency while minimizing off-target toxicity. Strict adherence to self-validating kinetic and mass-spectrometry protocols is essential to fully realize the potential of this compound in mapping novel therapeutic targets.

References

  • The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. BenchChem. Available at:[1]

  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. National Institutes of Health (NIH) / PMC. Available at:[2]

  • Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex. Journal of the American Chemical Society (ACS). Available at:[3]

  • Total chemical synthesis and biophysical properties of a designed soluble 24 kDa amyloid analogue. Royal Society of Chemistry (RSC). Available at:[4]

Sources

Exploratory

Cellular Uptake Mechanisms of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Technical Guide for Covalent Probes

Executive Summary The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide represents a highly specialized class of lipophilic covalent modifiers. Structurally, it combines a hydrophobic targeting moiety (th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide represents a highly specialized class of lipophilic covalent modifiers. Structurally, it combines a hydrophobic targeting moiety (the 4-methallyloxyphenyl group) with a highly reactive electrophilic warhead (the α-bromoacetamide group). In drug development and chemical biology, such architectures are frequently deployed to target cysteine-rich ion channels (such as TRPA1) or intracellular signaling proteins[1].

Understanding the cellular uptake of this molecule is not merely a question of permeability; it requires analyzing a dynamic system where passive diffusion is continuously shifted by irreversible intracellular reactions. This whitepaper provides an in-depth mechanistic analysis of its internalization, efflux kinetics, and the rigorous experimental protocols required to quantify its intracellular disposition.

Physicochemical Profiling & Membrane Dynamics

To predict the cellular uptake of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, we must first deconstruct its physicochemical properties. The core structure is a derivative of 2-bromo-N-phenylacetamide[2], heavily modified to increase lipophilicity.

The Role of the Methallyloxy Group

The 4-[(2-methyl-2-propenyl)oxy] (methallyloxy) substitution significantly increases the partition coefficient (LogP) of the molecule. This hydrophobic tail acts as a lipid-anchoring domain, facilitating rapid partitioning into the phospholipid bilayer of the cell membrane.

The Bromoacetamide Warhead

The α-bromoacetamide moiety is a classic SN​2 electrophile. Unlike less reactive acrylamides, bromoacetamides are highly susceptible to nucleophilic attack by intracellular thiols (e.g., glutathione and protein cysteines) at physiological pH. This reactivity fundamentally alters standard uptake kinetics, transitioning the molecule from a simple diffusion model to a "covalent trapping" model.

Table 1: Physicochemical Parameters & Predicted Uptake Influence
ParameterStructural ContributorInfluence on Cellular Uptake
Lipophilicity (LogP) Methallyloxy group, Phenyl ringDrives rapid, concentration-dependent passive transcellular diffusion.
Electrophilicity α-BromoacetamideInduces intracellular covalent trapping, preventing efflux of the internalized fraction.
Hydrogen Bonding Acetamide (1 H-donor, 1 H-acceptor)Low H-bond count minimizes desolvation energy penalties at the membrane interface.
Molecular Weight ~298 g/mol Ideal size (<500 Da) for unhindered traversal through the lipid bilayer.

Mechanisms of Cellular Internalization

The uptake of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is governed by a bipartite mechanism:

Primary Internalization: Passive Transcellular Diffusion

Due to its high lipophilicity and lack of permanent charge at physiological pH, the molecule does not rely on active transport or endocytosis[3]. Instead, it readily partitions into the hydrophobic core of the plasma membrane and diffuses into the cytosol driven by the extracellular-to-intracellular concentration gradient.

Secondary Internalization: The Covalent Sink Effect (Trapping)

Once inside the reducing environment of the cytosol, the bromoacetamide warhead encounters millimolar concentrations of Glutathione (GSH) and exposed cysteine residues on target proteins. The rapid SN​2 alkylation of these thiols forms irreversible covalent adducts. Because the covalently bound probe cannot cross the membrane back into the extracellular space, the intracellular concentration of the free probe remains artificially low. This maintains a continuous inward concentration gradient, driving further passive diffusion until the extracellular supply is depleted or intracellular thiols are saturated.

UptakeMechanism Extracellular Extracellular Probe (High Concentration) Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion Intracellular Intracellular Free Probe Membrane->Intracellular GSH GSH Conjugation (Metabolic Sink) Intracellular->GSH SN2 Reaction Target Target Protein Alkylation (Covalent Trapping) Intracellular->Target SN2 Reaction Efflux P-gp / ABC Transporter Efflux Intracellular->Efflux Unreacted Probe Efflux->Extracellular

Diagram 1: The Covalent Trapping Model of Cellular Uptake for Bromoacetamide Probes.

Intracellular Disposition & Efflux Kinetics

While covalent trapping enhances apparent uptake, the unreacted fraction of the probe is subject to active cellular defense mechanisms.

  • Efflux Pumps: Lipophilic small molecules are frequently substrates for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1)[4]. P-gp actively extrudes the unreacted probe back into the extracellular space. The net intracellular concentration of the free probe is therefore a kinetic competition between the rate of passive influx, the rate of covalent trapping, and the rate of active efflux.

  • Metabolic Clearance: The GSH-probe conjugate, formed via Glutathione S-Transferase (GST) catalysis, is highly polar. These conjugates are typically exported from the cell via Multidrug Resistance-associated Proteins (MRPs), representing a secondary clearance pathway.

Quantitative Experimental Methodology

To accurately quantify the cellular uptake of highly reactive covalent probes, standard LC-MS/MS protocols must be heavily modified. Crucial Causality: If cells are lysed without quenching, the highly concentrated intracellular proteins will instantly react with any remaining free probe in the lysate, resulting in a false-negative reading for free intracellular drug.

Self-Validating Protocol: LC-MS/MS Uptake Assay with Thiol Quenching

Step 1: Cell Seeding & Equilibration

  • Seed target cells (e.g., HEK293 or primary sensory neurons if studying TRPA1) in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C.

  • Rationale: Ensures proper membrane integrity and baseline metabolic activity.

Step 2: Probe Incubation

  • Replace media with serum-free media containing 1 µM of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.

  • Incubate for predefined time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Rationale: Serum-free media prevents the bromoacetamide from prematurely reacting with bovine serum albumin (BSA) in the extracellular space.

Step 3: Rapid Quenching & Washing (Critical Step)

  • Aspirate media and immediately wash cells with ice-cold PBS containing 10 mM N-ethylmaleimide (NEM) .

  • Rationale: Ice-cold temperatures halt membrane trafficking and efflux pump activity. NEM is a fast-acting electrophile that rapidly penetrates the cell and caps all free intracellular thiols (GSH and cysteines), preventing them from reacting with the free bromoacetamide probe during the subsequent lysis step.

Step 4: Cell Lysis & Extraction

  • Add 500 µL of ice-cold extraction buffer (80:20 Methanol:Water containing an internal standard).

  • Scrape cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 ×g for 15 minutes.

  • Rationale: Organic solvent precipitates proteins while extracting the small molecule probe.

Step 5: LC-MS/MS Quantification

  • Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific parent-to-daughter ion transitions of the probe.

ExperimentalWorkflow Incubation 1. Probe Incubation (Serum-Free, 37°C) Quench 2. Ice-Cold Wash + NEM Quenching Incubation->Quench Lysis 3. Organic Lysis (80% MeOH, 4°C) Quench->Lysis Centrifuge 4. Centrifugation (Protein Precipitation) Lysis->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS

Diagram 2: Experimental Workflow for Quantifying Intracellular Reactive Probes.

Data Synthesis & Interpretation

When analyzing the uptake data of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, researchers should expect a rapid initial spike in intracellular concentration (within 5–15 minutes) due to the high LogP.

However, the free probe concentration will plateau or even decrease over time. This is not a failure of uptake; rather, it is the hallmark of covalent trapping and efflux[4]. To gain a complete pharmacokinetic picture, researchers must measure both the free probe (using the NEM-quench method above) and the protein-bound fraction (using Activity-Based Protein Profiling or by monitoring the GSH-adduct formation).

Table 2: Expected Kinetic Profiles
AnalytePeak Time ( Tmax​ )Kinetic BehaviorBiological Implication
Free Intracellular Probe 10 - 15 minRapid peak followed by steady decline.High permeability, rapid intracellular consumption.
GSH-Probe Adduct 30 - 60 minLinear increase until GSH depletion.High electrophilic reactivity; potential for oxidative stress.
Protein-Bound Probe 60 - 120 minSaturation curve.Successful target engagement and covalent trapping.

By understanding the delicate balance between lipophilicity-driven diffusion and electrophile-driven covalent trapping, drug development professionals can precisely tune the structure of bromoacetamide probes to maximize target engagement while minimizing off-target toxicity.

References

  • PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information (NCBI). Retrieved from:[Link]

  • LRP-1 Links Post-Translational Modifications to Efficient Presentation of Celiac Disease-Specific T Cell Antigens. PubMed Central (PMC). Retrieved from:[Link]

  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

Sources

Foundational

In-Depth Technical Guide: In Vivo Metabolic Trajectories of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Executive Summary & Structural Deconstruction The rational design and preclinical evaluation of xenobiotics require a rigorous understanding of their metabolic liabilities. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The rational design and preclinical evaluation of xenobiotics require a rigorous understanding of their metabolic liabilities. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (hereafter referred to as BMPA ) presents a highly complex metabolic profile due to the presence of three distinct, reactive pharmacophores.

As an application scientist analyzing this molecule, one must move beyond basic clearance assays and deconstruct the molecule into its functional zones to predict and validate its in vivo biotransformation:

  • The Bromoacetamide Moiety (Electrophilic Hotspot): The α -haloacetamide group is a classic, highly reactive electrophile. The electron-withdrawing nature of the carbonyl and the excellent leaving-group propensity of the bromide ion make the α -carbon highly susceptible to nucleophilic attack.

  • The Methallyloxy Ether (Phase I Target): The 2-methyl-2-propenyl (methallyl) ether linkage is highly accessible to the heme-iron active sites of Cytochrome P450 (CYP) enzymes.

  • The Acetanilide Core (Hydrolytic Target): The central amide bond is structurally analogous to known substrates for hepatic amidases and carboxylesterases.

Understanding the causality behind how biological systems process these moieties is critical for designing self-validating experimental protocols that accurately capture the compound's pharmacokinetic (PK) profile.

Primary and Secondary Metabolic Pathways

Electrophilic Detoxification via Glutathione (GSH) Conjugation (Primary)

The most immediate and critical metabolic event for BMPA in vivo is the nucleophilic substitution of the bromide leaving group. Glutathione S-transferases (GSTs) in the liver rapidly catalyze the attack of the sulfhydryl group of reduced glutathione (GSH) on the α -carbon of the bromoacetamide. This S-alkylation neutralizes the electrophilic threat, preventing indiscriminate covalent binding to cellular macromolecules (e.g., cysteine residues on critical proteins). The resulting thioether conjugate is subsequently processed via the mercapturic acid pathway for biliary or renal excretion.

CYP450-Mediated O-Dealkylation (Primary)

Ether dealkylation is a dominant Phase I metabolic pathway for compounds bearing terminal alkoxy groups[1]. For BMPA, CYP enzymes (predominantly CYP2D6, CYP2C9, and CYP3A4) catalyze the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by oxygen rebound to form an unstable hemiacetal[2]. This intermediate rapidly collapses, cleaving the ether bond to yield 2-bromo-N-(4-hydroxyphenyl)acetamide (a phenol derivative) and releasing methacrolein or methallyl alcohol. The resulting phenol is then highly susceptible to Phase II glucuronidation or sulfation.

Alkene Epoxidation and Hydrolysis (Secondary)

The terminal double bond of the methallyl group represents a secondary site for CYP-mediated oxidation. The electron-rich alkene can undergo epoxidation to form a reactive oxirane intermediate[3]. Because epoxides are potentially genotoxic, mammalian systems rapidly neutralize them via Epoxide Hydrolase (EH), which adds water across the oxirane ring to yield a stable, highly polar diol metabolite[4].

Amidase-Mediated Cleavage (Secondary)

The central acetanilide bond can be recognized by hepatic amidases (acylamide amidohydrolases)[5]. Hydrolysis of this amide linkage yields 4-(methallyloxy)aniline and bromoacetic acid[6]. While usually a slower pathway compared to GSH conjugation or CYP oxidation, this cleavage is toxicologically significant because the resulting aniline derivative can undergo N-hydroxylation, leading to methemoglobinemia or reactive nitroso species.

Metabolic Network Visualization

The following diagram maps the predicted in vivo biotransformation network of BMPA, illustrating the divergence between Phase I oxidative pathways and Phase II conjugation.

MetabolicPathway Parent 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]- phenyl}acetamide (BMPA) GSH_Metab GSH Conjugate (Thioether) Parent->GSH_Metab Glutathione S-Transferase (GST) [Nucleophilic Substitution] Phenol_Metab 2-Bromo-N-(4-hydroxyphenyl)acetamide (Phenol Derivative) Parent->Phenol_Metab CYP450 (e.g., CYP2D6/2C9) [O-Dealkylation] Methacrolein Methacrolein / Methallyl Alcohol Parent->Methacrolein CYP450 [O-Dealkylation] Epoxide Epoxide Intermediate Parent->Epoxide CYP450 [Alkene Epoxidation] Aniline 4-(Methallyloxy)aniline Parent->Aniline Amidase / Carboxylesterase [Amide Hydrolysis] BAA Bromoacetic Acid Parent->BAA Amidase [Amide Hydrolysis] Diol Diol Metabolite Epoxide->Diol Epoxide Hydrolase (EH) [Hydrolysis]

Fig 1. In vivo metabolic network of BMPA highlighting primary enzymatic biotransformations.

Experimental Methodologies for Metabolic Profiling

To empirically validate the pathways described above, the experimental design must account for the high reactivity of the bromoacetamide group. Standard microsomal stability assays will artificially inflate the intrinsic clearance ( CLint​ ) if covalent binding to microsomal proteins is not controlled for. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Causality & Rationale: By supplementing the incubation with a massive excess of GSH, we competitively trap the electrophilic parent compound and any reactive intermediates (like epoxides). The disappearance of the characteristic 1:1 Bromine isotope pattern (M / M+2) in the mass spectrometer serves as an internal validation that nucleophilic displacement of the bromide has occurred.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Trapping Agent Addition: Supplement the matrix with 5 mM reduced Glutathione (GSH) to act as a soft nucleophile sink.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding BMPA (final concentration 1 µM) and an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-HRMS Analysis: Inject the supernatant onto a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Utilize a Mass Defect Filter (MDF) centered around the exact mass of the expected GSH conjugate to selectively identify thioether adducts amidst the biological matrix background.

Protocol 2: In Vivo Biliary Excretion Profiling (Rodent Model)

Causality & Rationale: Bulky, highly polar GSH conjugates are preferentially excreted into the bile rather than urine due to molecular weight cutoffs for active hepatic efflux transporters (like MRP2). Cannulating the bile duct ensures we capture the primary sink of the detoxified bromoacetamide.

Step-by-Step Workflow:

  • Surgical Preparation: Anesthetize male Sprague-Dawley rats and surgically cannulate the common bile duct and jugular vein. Allow 24 hours for recovery.

  • Dosing: Administer BMPA intravenously at 5 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Collection: Collect bile continuously into tubes pre-chilled on dry ice at 0-2, 2-4, 4-8, and 8-24 hour intervals. Collect matched plasma samples via the jugular catheter.

  • Solid Phase Extraction (SPE): Condition HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with methanol and water. Load 100 µL of diluted bile, wash with 5% methanol, and elute metabolites with 100% acetonitrile.

  • Quantification: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions from the parent mass to the cleaved fragments (e.g., loss of the methallyl group).

Quantitative Data Summary

The following table synthesizes the predicted kinetic behavior and analytical markers for the biotransformation of BMPA, providing a reference matrix for LC-MS/MS method development.

Metabolic PathwayPrimary Enzyme SystemSubstrate Moiety TargetedPredicted Clearance Contribution (%)Analytical Marker (Expected m/z Shift)
Thioether Conjugation Glutathione S-Transferase (GST) α -Bromoacetamide55 - 65%+ 227 Da (Addition of GSH, Loss of Br)
O-Dealkylation CYP2D6, CYP2C9, CYP3A4Methallyloxy Ether20 - 30%- 54 Da (Loss of Methallyl group)
Epoxidation / Hydrolysis CYP450 + Epoxide HydrolaseTerminal Alkene5 - 10%+ 34 Da (Addition of two OH groups)
Amide Hydrolysis Acylamide AmidohydrolaseAcetanilide Bond< 5%Cleavage into Aniline & Bromoacetic Acid

Note: Clearance contributions are predictive estimates based on the relative reactivity of the pharmacophores in standard human hepatic models.

References

  • Cytochrome P450 in Silico: An Integrative Modeling Approach. ACS Publications. 2

  • Pseudomonas aeruginosa mutants resistant to urea inhibition of growth on acetanilide. ASM Journals. 5

  • Stereoselective epoxidation of phenyl allyl ether by alkene-utilizing bacteria. PubMed. 3

  • Recent Advances in Ether Dealkylation. ResearchGate. 1

  • Information on EC 3.5.1.4 - amidase and Organism(s) Pseudomonas aeruginosa. BRENDA Enzyme Database. 6

  • Bio-Based Aromatic Epoxy Monomers for Thermoset Materials. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, a valuable intermediate for drug discovery and development. The synthesis invo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, a valuable intermediate for drug discovery and development. The synthesis involves an initial Williamson ether synthesis to form the key intermediate, 4-[(2-methyl-2-propenyl)oxy]aniline, followed by N-acylation to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, step-by-step procedures, purification techniques, and characterization methods.

Introduction and Strategic Overview

The target molecule, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, incorporates three key functional groups: a bromoacetamide moiety, an ether linkage, and a methallyl group. The bromoacetamide group is a versatile alkylating agent, often used to covalently modify biological targets. The overall structure serves as a sophisticated building block for creating more complex molecules with potential therapeutic applications.

Our synthetic strategy is a sequential, two-step process designed for efficiency and control.

  • Step 1: Williamson Ether Synthesis. We will selectively O-alkylate 4-aminophenol with methallyl chloride. The phenolic hydroxyl group is significantly more acidic than the amino group, allowing for its preferential deprotonation and subsequent nucleophilic attack on the alkyl halide. This classic S_N2 reaction is a robust and widely-used method for ether formation.[1][2]

  • Step 2: N-Acylation. The resulting 4-[(2-methyl-2-propenyl)oxy]aniline intermediate is then acylated at the nitrogen atom using bromoacetyl bromide. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the bromoacetyl bromide.

The entire workflow is designed to be self-validating, with clear checkpoints for purification and characterization of the intermediate and the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Acylation 4-Aminophenol 4-Aminophenol Reaction_1 NaOH, Ethanol Reflux 4-Aminophenol->Reaction_1 Methallyl_Chloride Methallyl Chloride Methallyl_Chloride->Reaction_1 Intermediate 4-[(2-methyl-2-propenyl)oxy]aniline Reaction_1->Intermediate Intermediate_2 4-[(2-methyl-2-propenyl)oxy]aniline Bromoacetyl_Bromide 2-Bromoacetyl Bromide Reaction_2 Pyridine, DCM 0°C to RT Bromoacetyl_Bromide->Reaction_2 Final_Product 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]- phenyl}acetamide Reaction_2->Final_Product Intermediate_2->Reaction_2

Caption: Overall two-step synthetic pathway.

Critical Safety Precautions

All operations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromoacetyl Bromide : Highly corrosive, a lachrymator, and causes severe skin burns and eye damage.[3][4] Handle with extreme caution in a fume hood, avoiding inhalation of vapors. An emergency shower and eyewash station should be readily accessible.[5] Reacts violently with water.[3]

  • Methallyl Chloride (3-chloro-2-methyl-1-propene) : Highly flammable liquid and vapor.[6] It is harmful if swallowed or inhaled and causes skin irritation.[7] Store away from ignition sources. All equipment must be properly grounded to prevent static discharge.[8]

  • Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.

  • Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM) : Volatile and suspected of causing cancer. Minimize exposure through inhalation and skin contact.

Step 1: Synthesis of 4-[(2-methyl-2-propenyl)oxy]aniline

Principle of the Reaction

This step employs the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[9] The reaction proceeds via an S_N2 mechanism.[1] 4-Aminophenol is treated with a strong base, sodium hydroxide, to deprotonate the phenolic hydroxyl group. The resulting phenoxide ion is a potent nucleophile that attacks the primary alkyl halide, methallyl chloride, displacing the chloride leaving group to form the desired ether. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Aminophenol109.1310.0 g91.61.0 eq
Sodium Hydroxide40.003.8 g95.01.04 eq
Methallyl Chloride90.559.1 g (9.9 mL)100.41.1 eq
Ethanol (95%)-150 mL-Solvent
Diethyl Ether-~200 mL-Extraction
Brine-~50 mL-Washing
Anhydrous MgSO₄-~10 g-Drying
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (10.0 g, 91.6 mmol) and ethanol (150 mL).

  • Base Addition: While stirring, add sodium hydroxide pellets (3.8 g, 95.0 mmol) to the flask. The mixture will warm slightly as the base dissolves. Stir for 15 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.

  • Alkyl Halide Addition: Add methallyl chloride (9.9 mL, 100.4 mmol) dropwise to the mixture via the top of the condenser.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material (4-aminophenol) will have a lower Rf than the less polar product.

  • Work-up - Solvent Removal: After the reaction is complete (disappearance of 4-aminophenol by TLC), allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolate Organic Layer: Drain the lower aqueous layer. Wash the remaining organic layer with another 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

Purification and Characterization of Intermediate

The crude 4-[(2-methyl-2-propenyl)oxy]aniline can often be used in the next step without further purification if it is of sufficient purity. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

  • Expected Yield: 12-14 g (80-90% crude yield)

  • Appearance: Light brown oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz) - Predicted: δ 6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 5.05 (s, 1H, =CH₂), 4.95 (s, 1H, =CH₂), 4.35 (s, 2H, O-CH₂), 3.50 (br s, 2H, NH₂), 1.80 (s, 3H, CH₃).

  • IR (neat, cm⁻¹): ~3400-3300 (N-H stretch), ~3070 (=C-H stretch), ~2920 (C-H stretch), ~1640 (C=C stretch), ~1510 (Ar C=C stretch), ~1230 (C-O stretch).

Step 2: Synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Principle of the Reaction

This step is a classic N-acylation reaction.[10] The amino group of the intermediate, 4-[(2-methyl-2-propenyl)oxy]aniline, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is an acyl halide, making it very reactive. The reaction is performed at 0°C to control this reactivity and minimize side reactions. A weak base, pyridine, is added to neutralize the hydrogen bromide (HBr) that is generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent aprotic solvent for this transformation.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-[(2-methyl-2-propenyl)oxy]aniline163.2210.0 g61.31.0 eq
Bromoacetyl Bromide201.8313.6 g (5.8 mL)67.41.1 eq
Pyridine79.105.3 g (5.4 mL)67.41.1 eq
Dichloromethane (DCM)-200 mL-Solvent
1M HCl (aq)-~100 mL-Washing
Sat. NaHCO₃ (aq)-~100 mL-Washing
Brine-~50 mL-Washing
Anhydrous MgSO₄-~10 g-Drying
Ethanol---Recrystallization
Detailed Experimental Protocol

G start Start setup 1. Dissolve Intermediate & Pyridine in DCM in an ice bath (0°C). start->setup add 2. Add Bromoacetyl Bromide dropwise over 20 min. setup->add Maintain T < 5°C react 3. Stir at 0°C for 30 min, then at RT for 2-3 hours. Monitor by TLC. add->react quench 4. Quench with 1M HCl. Transfer to separatory funnel. react->quench wash1 5. Wash with 1M HCl. quench->wash1 wash2 6. Wash with Sat. NaHCO₃. wash1->wash2 wash3 7. Wash with Brine. wash2->wash3 dry 8. Dry organic layer (MgSO₄), filter, and concentrate. wash3->dry purify 9. Recrystallize from hot ethanol. dry->purify end Final Product purify->end

Caption: Experimental workflow for N-Acylation.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the crude 4-[(2-methyl-2-propenyl)oxy]aniline (10.0 g, 61.3 mmol) and pyridine (5.4 mL, 67.4 mmol) in 200 mL of DCM.

  • Cooling: Cool the flask in an ice-water bath to 0°C with stirring.

  • Acyl Halide Addition: Add bromoacetyl bromide (5.8 mL, 67.4 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. A precipitate (pyridinium hydrobromide) will form.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) until the starting amine spot has disappeared.

  • Work-up - Quenching and Washing: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of 1M HCl (to remove pyridine), 100 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the mixture and remove the DCM solvent using a rotary evaporator to yield the crude solid product.

Purification and Characterization of Final Product

The most effective method for purifying the final product is recrystallization.[11][12]

  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until all the solid dissolves. If impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain the pure 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.

  • Expected Yield: 13-15 g (75-85% yield after recrystallization)

  • Appearance: Off-white to light tan crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz) - Predicted: δ 8.05 (br s, 1H, NH), 7.40 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.08 (s, 1H, =CH₂), 4.98 (s, 1H, =CH₂), 4.45 (s, 2H, O-CH₂), 4.05 (s, 2H, Br-CH₂), 1.82 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) - Predicted: δ 164.5 (C=O), 155.0 (Ar C-O), 139.5 (C=CH₂), 131.0 (Ar C-N), 122.0 (Ar C-H), 115.0 (Ar C-H), 113.0 (=CH₂), 72.0 (O-CH₂), 29.5 (Br-CH₂), 19.5 (CH₃).[13]

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1605, 1530 (Ar C=C stretch, Amide II), ~1240 (C-O stretch).[13]

  • Mass Spectrometry (ESI-MS): Expected m/z for C₁₂H₁₄BrNO₂ [M+H]⁺: 284.03, 286.03 (characteristic isotopic pattern for bromine).[13]

References

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1863. [Link]

  • Oliveto, E. P., & Gerold, C. (n.d.). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. [Link]

  • Smith, M. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. [Link]

  • Chehimi, M., et al. (2003). N-Acylation and C-acylation of polypyrrole latex with bromoacetyl bromide. Colloid and Polymer Science, 281, 955–963. [Link]

  • Gelest, Inc. (n.d.). Safety Data Sheet: METHALLYL CHLORIDE. [Link]

  • Cooper, M. S. (n.d.). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Li, W., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1852. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: METHALLYL CHLORIDE, tech-95. [Link]

  • Sisco, P. (n.d.). The Williamson Ether Synthesis. Utah Tech University. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

Sources

Application

Application Note: Irreversible Cysteine Modification and Bioorthogonal Functionalization using 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Target Audience: Bioconjugation Scientists, Protein Engineers, and ADC Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Executive Summary The development of site-specific prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioconjugation Scientists, Protein Engineers, and ADC Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary

The development of site-specific protein conjugates—such as Antibody-Drug Conjugates (ADCs) and targeted imaging probes—requires linkage chemistries that are both highly stable in systemic circulation and modular enough to accommodate diverse payloads. While maleimide-based conjugation remains a historical standard, its susceptibility to retro-Michael exchange with serum albumin thiols limits its in vivo utility.

This application note details the use of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (hereafter referred to as Br-MAPA ) as a superior bifunctional chemical probe. Br-MAPA resolves the stability limitations of maleimides by forming an irreversible thioether bond via its α -bromoacetamide moiety[1]. Simultaneously, its methallyl ether (2-methyl-2-propenyl oxy) group provides a sterically accessible, electron-rich terminal alkene, serving as a bioorthogonal handle for downstream functionalization (e.g., via radical-mediated thiol-ene click chemistry)[2].

Mechanistic Rationale & Structural Advantages

To achieve high-fidelity bioconjugation, every reagent and condition must be selected based on strict mechanistic causality:

  • Why Bromoacetamide over Iodoacetamide or Maleimide? Maleimides are prone to hydrolytic instability and thiol exchange[1]. While iodoacetamides are highly reactive, they are notoriously light-sensitive and prone to off-target alkylation of lysine and histidine residues. Bromoacetamides strike the optimal thermodynamic balance: they are chemoselective for thiolate anions (forming an irreversible thioether) and remain completely stable under the UV-irradiation conditions required for subsequent photo-click chemistry[3].

  • Why the Methallyl Ether Handle? The 2-methyl-2-propenyl moiety is a terminal alkene. Unlike internal alkenes, terminal alkenes are highly amenable to radical-initiated thiol-ene click reactions. The added methyl group provides slight steric tuning that prevents spontaneous auto-polymerization during storage, while remaining highly reactive to thiyl radicals when exposed to a photoinitiator[2].

  • Why pH 8.0 for Alkylation? The pKa​ of a typical surface-exposed cysteine thiol is ~8.3. At pH 8.0, a significant fraction of the thiols exist as highly nucleophilic thiolate anions ( S− ), which exponentially accelerates the SN​2 substitution of the bromide leaving group without triggering the deprotonation of primary amines (lysine pKa​ ~10.5), thereby preserving absolute chemoselectivity[1].

Mechanism Prot Reduced Protein (Free -SH) Alk SN2 Alkylation (pH 8.0) Prot->Alk Linker Br-MAPA Linker (Bromoacetamide) Linker->Alk Intermediate Stable Thioether (Methallyl Handle) Alk->Intermediate Irreversible Click Thiol-Ene Click (UV + Payload) Intermediate->Click Final Functional Conjugate (ADC / Probe) Click->Final Bioorthogonal

Fig 1. Dual-stage mechanism of Br-MAPA: irreversible alkylation followed by bioorthogonal click.

Quantitative Performance Data

The following table summarizes the biophysical and kinetic advantages of transitioning from traditional maleimide linkers to the Br-MAPA bifunctional system.

ParameterTraditional Maleimide LinkersBr-MAPA (Bromoacetamide-Methallyl)
Primary Conjugation Chemistry Michael Addition SN​2 Alkylation
Linkage Stability (Serum/In Vivo) Poor (Prone to retro-Michael exchange)Excellent (Irreversible thioether bond)
Chemoselectivity High (Thiol specific)High (Thiol specific at pH 7.5–8.0)
Secondary Functionalization N/A (Requires pre-assembled payload)Modular (Bioorthogonal terminal alkene)
Off-Target Reactivity LowVery Low (Less promiscuous than Iodoacetamides)
Mass Shift per Conjugation Variable+203.2 Da (Highly predictable)

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It incorporates analytical checkpoints to ensure that incomplete conversions or off-target reactions are identified and corrected in real-time.

Phase 1: Protein Preparation and Disulfide Reduction

Causality: Disulfide bonds must be reduced to liberate reactive thiols. TCEP is used instead of DTT because TCEP lacks thiol groups, preventing it from competing with the protein for the Br-MAPA electrophile.

  • Buffer Exchange: Dissolve the target protein (1–5 mg/mL) in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 8.0).

  • Reduction: Add 10 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP).

  • Incubation: Incubate at 37°C for 60 minutes with gentle agitation.

  • VALIDATION CHECKPOINT 1: Perform an Ellman’s Assay (DTNB). The absorbance at 412 nm must confirm >95% liberation of expected free sulfhydryl groups before proceeding.

Phase 2: Covalent Alkylation with Br-MAPA

Causality: The bromoacetamide undergoes an SN​2 reaction with the thiolate anion. A co-solvent (DMSO) is required to maintain the solubility of the hydrophobic methallyloxy-phenyl moiety.

  • Reagent Preparation: Prepare a 50 mM stock of Br-MAPA in anhydrous DMSO.

  • Alkylation: Add 20 molar equivalents of Br-MAPA dropwise to the reduced protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at room temperature for 4 hours.

  • Purification: Remove excess unreacted Br-MAPA using a size-exclusion chromatography (SEC) column (e.g., PD-10) pre-equilibrated with Reaction Buffer (pH 7.4).

  • VALIDATION CHECKPOINT 2: Analyze a 5 µg aliquot via Intact Protein LC-MS. You must observe a clean mass shift of +203.2 Da per modified cysteine. The absence of +406.4 Da peaks on a single-cysteine mutant confirms the absence of off-target lysine alkylation.

Phase 3: Bioorthogonal Functionalization (Thiol-Ene Click)

Causality: The methallyl terminal alkene is now exposed on the protein surface. A water-soluble photoinitiator (LAP) generates thiyl radicals from a payload-thiol, which subsequently attack the alkene to form a stable thioether linkage.

  • Reaction Assembly: To the purified Br-MAPA-protein conjugate, add 10 equivalents of the desired Thiol-Payload (e.g., Fluorophore-SH or Drug-SH) and 0.5 equivalents of LAP photoinitiator (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Irradiation: Irradiate the mixture with 365 nm UV light for 15 minutes at room temperature. Note: 365 nm is chosen because it efficiently cleaves LAP without causing UV-B/UV-C mediated damage to aromatic amino acids.

  • Final Purification: Purify the final conjugate via SEC or affinity chromatography to remove the unreacted payload.

  • VALIDATION CHECKPOINT 3: Determine the Degree of Conjugation (DoC) via UV-Vis spectrophotometry (if the payload is a chromophore) or LC-MS/MS.

Protocol S1 1. Disulfide Reduction TCEP (10 eq), 37°C, 1h Self-Validation: Ellman's Assay S2 2. Covalent Modification Br-MAPA (20 eq), pH 8.0, 4h Self-Validation: LC-MS (+203.2 Da) S1->S2 S3 3. Excess Reagent Removal Size Exclusion Chromatography Buffer Exchange to pH 7.4 S2->S3 S4 4. Bioorthogonal Ligation Payload-SH, Photoinitiator, UV 365nm Self-Validation: Fluorometry / MS S3->S4 S5 5. Final Purification Affinity / SEC Chromatography Yield & Purity Assessment S4->S5

Fig 2. Self-validating experimental workflow for protein modification using Br-MAPA.

References

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI (Molecules) URL:[Link][1]

  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development Source: Bioconjugate Chemistry (ACS Publications) URL:[Link][2]

  • Bioorthogonal Turn-On BODIPY-Peptide Photosensitizers for Tailored Photodynamic Therapy Source: Angewandte Chemie (PMC / NIH) URL:[Link][3]

Sources

Method

In Vivo Assay Protocols for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Covalent Electrophilic Probe

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in validating the in vivo target engagement of covalent modifiers. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (hereafter referred to as BMPA ) is a prototypical electrophilic probe designed for irreversible target binding.

Understanding the causality behind BMPA's structure is critical for designing effective in vivo assays:

  • The Warhead ( α -bromoacetamide): This moiety is a highly reactive electrophile. Unlike reversible binders, bromoacetamides undergo rapid SN​2 nucleophilic substitution with thiolate anions (deprotonated cysteine residues) within target protein pockets[1]. This irreversible binding translates to prolonged in vivo efficacy, dictated by the target protein's turnover rate rather than the compound's pharmacokinetic clearance.

  • The Recognition Motif (4-(methallyloxy)phenyl): The 2-methyl-2-propenyl (methallyl) ether provides a rigid, branched lipophilic tail. This drives membrane permeability and dictates binding pocket selectivity, preventing the warhead from indiscriminately alkylating ubiquitous cellular thiols like glutathione.

In mammalian systems, electrophilic bromoacetamides are classic agonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a primary sensor of oxidative and electrophilic stress[2]. Covalent modification of intracellular cysteines (e.g., Cys422/622) forces a conformational change that opens the channel, leading to calcium influx and nociceptive signaling.

MOA A BMPA (Electrophile) C Covalent Adduct (Irreversible) A->C SN2 Alkylation B Target Cysteine (Thiolate) B->C Nucleophilic Attack D Receptor Activation C->D Conformational Shift E In Vivo Response D->E Signal Transduction

Diagram 1: Mechanistic pathway of covalent target engagement and subsequent in vivo response.

In Vivo Formulation Strategies

Due to the highly lipophilic methallyloxy tail, BMPA exhibits poor aqueous solubility. Injecting unformulated BMPA into an aqueous physiological environment will cause immediate precipitation, leading to erratic absorption and false-negative in vivo results.

Optimized Vehicle: 5% DMSO / 5% Tween-80 / 90% Sterile Saline (0.9% NaCl).

  • Causality: DMSO disrupts the crystalline lattice of the solid compound. Tween-80 acts as a surfactant to create stable micelles, preventing precipitation when the DMSO solution is diluted into the aqueous saline phase.

Protocol 1: In Vivo Nociceptive Behavior Assay

This protocol measures the direct physiological consequence of covalent TRPA1 activation by BMPA.

Self-Validating System Checkpoint

To ensure the observed nociception is strictly due to target engagement (and not non-specific tissue damage or pH artifacts), this protocol mandates the parallel use of a specific TRPA1 antagonist (e.g., HC-030031) or TRPA1 knockout ( TRPA1−/− ) mice. If the behavior persists in the knockout/antagonist cohort, the assay is invalid.

Step-by-Step Methodology
  • Animal Acclimation: Habituate adult wild-type (WT) C57BL/6 mice and TRPA1−/− mice in individual transparent observation chambers for 30 minutes prior to the experiment.

  • Formulation Preparation: Dissolve BMPA in 100% DMSO to a stock concentration of 10 mg/mL. Immediately prior to injection, dilute to 0.5 mg/mL using Tween-80 and sterile saline (final ratio: 5:5:90).

  • Antagonist Pre-treatment (Optional if using WT only): Administer HC-030031 (100 mg/kg, i.p.) 30 minutes prior to the intraplantar injection.

  • Intraplantar (i.pl.) Injection: Lightly restrain the mouse. Using a 30-gauge needle, inject 20 µL of the BMPA formulation (10 µg total dose) subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring: Immediately return the mouse to the observation chamber. Record the total time spent licking, biting, or flinching the injected paw over a strict 30-minute period.

  • Data Stratification: Group data into 5-minute bins to analyze the kinetic profile of the covalent activation.

Protocol 2: In Vivo Target Engagement via Competitive ABPP

Activity-Based Protein Profiling (ABPP) is the gold standard for proving that a covalent drug actually binds its intended target in vivo[3]. In this competitive format, in vivo dosing of BMPA will covalently occupy the target cysteines. When the tissue is later harvested and treated with a broad-spectrum fluorescent reactive probe, the pre-occupied targets will fail to fluoresce[4].

Self-Validating System Checkpoint

A total protein stain (e.g., Coomassie Blue) must be run in parallel with the fluorescence scan. A reduction in fluorescence is only valid if the Coomassie stain confirms perfectly equal protein loading across all lanes.

Step-by-Step Methodology
  • Systemic Dosing: Administer BMPA (10 mg/kg, i.p.) or Vehicle to a cohort of mice (n=4 per group).

  • Tissue Harvest: 2 hours post-dose, euthanize the animals. Rapidly dissect the target tissue (e.g., Dorsal Root Ganglia or Spinal Cord) and snap-freeze in liquid nitrogen to halt all biochemical processes.

  • Proteome Extraction: Homogenize the tissue in cold PBS containing 0.1% Triton X-100 and protease inhibitors (EDTA-free to preserve metalloproteases). Centrifuge at 100,000 × g for 45 min to separate soluble and membrane proteomes.

  • Ex Vivo Labeling: Adjust protein concentration to 1 mg/mL. Add a broad-spectrum cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne, 10 µM) to the lysates. Incubate for 1 hour at room temperature.

  • Click Chemistry (CuAAC): Append a fluorophore by adding a click mixture: Rhodamine-azide (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4​ (1 mM). React for 1 hour.

  • SDS-PAGE & Scanning: Quench the reaction with SDS loading buffer. Resolve proteins on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Quantification: Calculate target occupancy by measuring the densitometric depletion of the specific target band in the BMPA lanes compared to the Vehicle lanes.

ABPP Step1 1. In Vivo Dosing (Vehicle vs. BMPA) Step2 2. Tissue Harvest & Proteome Extraction Step1->Step2 Step3 3. Ex Vivo Labeling (Broad-Spectrum Probe) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Scanning Step4->Step5 Step6 6. Target Occupancy Quantification Step5->Step6

Diagram 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Quantitative Data Summary

The following table summarizes the expected quantitative output parameters from the execution of the above protocols, providing a benchmark for successful assay validation.

Assay TypeParameter MeasuredExpected Value (BMPA)Control / Validation Metric
Nociception ED50​ (Intraplantar)~5 - 15 µg / pawVehicle: < 10 sec licking
Nociception Total Licking Time (30 min)120 - 180 seconds TRPA1−/− or Antagonist: < 20 sec
ABPP Target Occupancy ( IC50​ in vivo)~2.5 mg/kg (Systemic)Vehicle: 0% Occupancy (100% Fluorescent signal)
ABPP Duration of Action> 12 hoursSignal recovery depends entirely on de novo protein synthesis
Pharmacokinetics Plasma Half-Life ( T1/2​ )< 1 hourShort T1/2​ is standard for reactive electrophiles; efficacy outlasts exposure

Sources

Application

Use of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide as an alkylating probe

Application Note: Cysteine-Targeted Covalent Profiling Using 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide Executive Summary The development of targeted covalent inhibitors (TCIs) and activity-based probes (AB...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine-Targeted Covalent Profiling Using 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) has fundamentally shifted the landscape of drug discovery, offering extended drug-target engagement and superior biochemical efficiency 1. This application note provides a comprehensive, field-proven guide for utilizing 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide as an alkylating probe. By employing competitive Activity-Based Protein Profiling (ABPP), researchers can map the specific cysteine residues engaged by this compound across complex proteomes, ensuring high-confidence target validation.

Mechanistic Rationale: The Anatomy of the Probe

As a Senior Application Scientist, I emphasize that successful covalent profiling relies on the delicate balance between affinity and reactivity. The design of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide incorporates two synergistic domains:

  • The Recognition Motif: The 4-[(2-methyl-2-propenyl)oxy]-phenyl (methallyloxyphenyl) ether provides a lipophilic, sterically defined scaffold. This moiety drives non-covalent affinity toward specific hydrophobic binding pockets, increasing the local concentration of the probe at the target site.

  • The Electrophilic Warhead: The α -bromoacetamide group acts as the covalent modifier. Why choose a bromoacetamide over a highly reactive iodoacetamide? Iodoacetamides often indiscriminately label surface thiols. Bromoacetamides possess a finely tuned "reactivity window" 2. They are intrinsically less reactive, requiring the microenvironment of the protein pocket (e.g., the lowered pKa of a proximal cysteine) to catalyze the SN​2 alkylation. This causality ensures that covalent bond formation is affinity-driven rather than reactivity-driven.

The Causality of "Tag-Free" Probing: Adding bulky bioorthogonal handles (like alkynes) directly to a small pharmacophore can drastically perturb its native binding affinity. By using this untagged molecule in a competitive format, we preserve its native binding kinetics while still enabling precise target identification 3.

MOA A 2-Bromo-N-{4-[(2-methyl-2-propenyl) oxy]-phenyl}acetamide C Non-covalent Complex (Affinity Recognition) A->C Binding B Target Protein (Cysteine Pocket) B->C D Covalent Adduct (S_N2 Alkylation) C->D Cysteine Attack (Br- leaving group) E Blocked Pocket (Resistant to IA-alkyne) D->E ABPP Competition

Figure 1: Mechanism of Action: Affinity-driven covalent alkylation and competitive ABPP blockade.

Application 1: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Logic & Self-Validating System: To prove that our probe engages its target, we employ a competitive ABPP workflow 4. The proteome is pre-incubated with the bromoacetamide probe. If the probe covalently occupies the target cysteine, it will block subsequent labeling by a broad-spectrum, alkyne-tagged probe (Iodoacetamide-alkyne, IA-alkyne). The system is self-validating: a dose-dependent decrease in the fluorescent or mass-spectrometry signal of the target protein mathematically validates specific engagement.

Protocol 1: In Vitro Proteome Labeling
  • Proteome Preparation: Lyse the target cell line in cold PBS containing EDTA-free protease inhibitors. Clear by centrifugation (100,000 x g, 45 min) to separate soluble and membrane fractions. Adjust the protein concentration to exactly 2.0 mg/mL using a BCA assay.

  • Probe Incubation (The Competition Step): Aliquot 50 µL of the proteome per reaction. Add 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (from a 100x DMSO stock) to achieve final concentrations of 0.1, 1.0, 10, and 50 µM. Include a DMSO-only control. Incubate at 37°C for 60 minutes.

    • Expert Insight: The 37°C incubation is critical. Because bromoacetamides have lower intrinsic reactivity than iodoacetamides, they require physiological temperatures to achieve complete alkylation within a reasonable timeframe 2.

  • Broad-Spectrum Labeling: Add IA-alkyne (final concentration 100 µM) to all samples. Incubate at room temperature for 1 hour, protected from light.

  • CuAAC Click Chemistry: To each sample, add the click chemistry cocktail in this exact order to prevent catalyst precipitation: Rhodamine-azide (1 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally CuSO4​ (1 mM). Vortex gently and incubate for 1 hour at room temperature.

  • Readout: Quench reactions with 4x SDS loading buffer. Resolve proteins via SDS-PAGE and scan the gel using a fluorescence scanner (e.g., Typhoon) to visualize competition.

Workflow Step1 1. Proteome Extraction Isolate native proteins at 2.0 mg/mL Step2 2. Probe Incubation Add Bromoacetamide Probe (0.1 - 50 µM) at 37°C Step1->Step2 Step3 3. Broad-Spectrum Labeling Add IA-alkyne (100 µM) for 1 hr Step2->Step3 Step4 4. CuAAC Click Chemistry Attach Rhodamine or Biotin-azide Step3->Step4 Step5 5. Readout & Analysis In-gel Fluorescence or LC-MS/MS Step4->Step5

Figure 2: Step-by-step logic and workflow for Competitive Activity-Based Protein Profiling.

Application 2: Intact Cell Target Engagement

Logic & Self-Validating System: In vitro lysates do not account for cellular permeability, metabolic stability, or native protein conformations. Treating intact cells with the probe ensures that the observed target engagement is physiologically relevant. This protocol self-validates by comparing in situ labeling profiles against the in vitro lysate profiles; shared targets confirm both permeability and intracellular stability.

Protocol 2: In Situ Labeling
  • Cell Treatment: Culture cells to 80% confluency. Replace the media with serum-free media containing the bromoacetamide probe (1–50 µM) or a DMSO vehicle. Incubate for 2–4 hours at 37°C, 5% CO2​ .

  • Harvest and Lysis: Wash the cells 3x with cold PBS to remove unbound probe. Scrape the cells, pellet, and lyse via probe sonication in PBS.

  • Secondary Labeling: Adjust the lysate to 1 mg/mL. Add IA-alkyne (100 µM) for 1 hour, followed by the CuAAC click reaction with Biotin-azide (for LC-MS/MS enrichment) 4.

  • Analysis: Enrich biotinylated proteins using streptavidin-agarose, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS to identify cysteines showing dose-dependent signal reduction.

Data Presentation & Interpretation

Quantitative proteomics yields competition ratios. A ratio >4.0 (DMSO control vs. Probe) indicates a highly specific covalent target. The table below summarizes expected competitive ABPP readouts, demonstrating how the bromoacetamide warhead ensures that highly abundant, hyper-reactive cysteines (like those on albumin) do not act as massive sinks at lower concentrations.

Table 1: Representative Competitive ABPP Readout Metrics

Target Protein ClassificationCysteine ResidueProbe Conc. ( μ M)IA-Alkyne Competition (%)Engagement Classification
Primary Target (e.g., Kinase X) Cys-1241.085%High Affinity / Specific
Primary Target (e.g., Kinase X) Cys-12410.0>95%Saturated
Off-Target Y (Abundant Protein) Cys-451.0<5%No Engagement
Off-Target Y (Abundant Protein) Cys-4510.015%Low Affinity / Non-specific
Off-Target Z (Lipophilic Pocket) Cys-20150.040%Moderate / Dose-dependent

References

  • Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase. Taylor & Francis. URL: [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. URL: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. URL: [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. URL: [Link]

Sources

Method

Application Note: Orthogonal Late-Stage Functionalization Utilizing 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]phenyl}acetamide

Target Audience: Researchers, scientists, and drug development professionals Application Areas: Drug Discovery, Late-Stage Functionalization, Multi-Component Cross-Coupling Introduction to the Bifunctional Scaffold In mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Application Areas: Drug Discovery, Late-Stage Functionalization, Multi-Component Cross-Coupling

Introduction to the Bifunctional Scaffold

In modern drug discovery, the ability to rapidly diversify a core scaffold via orthogonal cross-coupling is paramount. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]phenyl}acetamide (hereafter referred to as BMA-PA ) is an engineered bifunctional linchpin designed specifically for this purpose.

BMA-PA contains two distinct reactive handles:

  • An α -bromoacetamide moiety: Highly electrophilic and primed for Single-Electron Transfer (SET) reduction to generate an α -carbamoyl radical.

  • A methallyl ether (2-methyl-2-propenyl ether) moiety: An unactivated, sterically hindered alkene that is completely inert to standard SET reductive conditions but highly active toward transition-metal-catalyzed migratory insertion.

By exploiting the vast electronic and steric differences between these two moieties, researchers can perform sequential, one-pot, or step-wise functionalizations without the need for protecting groups.

Mechanistic Rationale & Chemoselectivity

The success of BMA-PA in complex synthesis relies on strict chemoselectivity. Why does the α -bromoacetamide react exclusively during photoredox catalysis, leaving the methallyl ether intact?

The causality lies in bond dissociation energies and steric gating [1]. The C(sp3)–Br bond adjacent to the carbonyl is exceptionally weak and easily reduced by the excited state of an Iridium photocatalyst (e.g., *Ir(III)). This generates an electrophilic α -carbamoyl radical.

Crucially, the 2-methyl substitution on the allyl ether is not a random structural feature; it provides critical steric hindrance that prevents premature intramolecular radical cyclization (e.g., 5-exo-trig or 6-endo-trig pathways) [2]. The radical is instead cleanly intercepted by a Ni(II) catalyst for intermolecular cross-electrophile coupling. Once the C–Br bond is consumed, the methallyl ether is freed for a subsequent Palladium-catalyzed Mizoroki-Heck reaction [3].

ReactivityMap BMAPA BMA-PA (Bifunctional Scaffold) Radical α-Carbamoyl Radical (via SET) BMAPA->Radical Ir/Ni Photoredox (C-Br Cleavage) Heck Pd-π Complex (via Alkene Coordination) BMAPA->Heck Pd Catalysis (Alkene Insertion) Product1 C(sp3)-C(sp2) Cross-Coupled Product Radical->Product1 Ni-Catalyzed Arylation Product2 Functionalized Methallyl Ether Heck->Product2 β-Hydride Elimination

Figure 1: Orthogonal reactivity map of BMA-PA demonstrating divergent functionalization pathways.

Workflow 1: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

The first phase of the orthogonal functionalization is the dual Ir/Ni-catalyzed cross-electrophile coupling of the α -bromoacetamide with an aryl iodide [4].

Quantitative Data: Catalyst and Reductant Optimization

To achieve maximum yield while preserving the methallyl ether, the choice of photocatalyst and terminal reductant is critical. Zinc dust serves as the optimal thermodynamic sink for the catalytic cycle.

EntryPhotocatalyst (1 mol%)Nickel Catalyst (5 mol%)ReductantYield (%)Methallyl Intact?
1 Ir[dF(CF3)ppy]2(dtbbpy)PF6 NiCl2(dtbbpy) Zn dust 88 Yes
2Ru(bpy)3Cl2NiCl2(dtbbpy)Zn dust45Yes
3Ir[dF(CF3)ppy]2(dtbbpy)PF6Ni(cod)2Zn dust72Yes
4Ir[dF(CF3)ppy]2(dtbbpy)PF6NiCl2(dtbbpy)None0N/A
5NoneNiCl2(dtbbpy)Zn dust0N/A

Table 1: Optimization of the Metallaphotoredox coupling of BMA-PA with 4-iodoanisole.

Experimental Protocol 1
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add BMA-PA (0.5 mmol, 1.0 equiv), 4-iodoanisole (0.75 mmol, 1.5 equiv), NiCl2(dtbbpy) (0.025 mmol, 5 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.005 mmol, 1 mol%), and activated Zn dust (1.0 mmol, 2.0 equiv).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA) (5.0 mL) via syringe.

  • Irradiation: Stir the mixture vigorously (800 rpm) under irradiation with a 34 W Blue LED lamp (λ = 440 nm) at room temperature for 16 hours. Maintain a distance of 5 cm from the light source. A cooling fan must be used to keep the reaction temperature below 30 °C.

  • Workup: Dilute the mixture with EtOAc (20 mL), filter through a short pad of Celite to remove Zn dust, and wash the filtrate with brine (3 x 10 mL). Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate C(sp3)-C(sp2) coupled product.

DualCatalysis cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Cycle Ir3 Ir(III) Ir3_exc *Ir(III) Ir3->Ir3_exc Blue LED Ir4 Ir(IV) Ir3_exc->Ir4 SET to BMA-PA Radical α-Carbamoyl Radical Ir3_exc->Radical Cleaves C-Br Ir4->Ir3 Zn Reductant Ni0 Ni(0) Ni2 Ar-Ni(II)-I Ni0->Ni2 Oxidative Addition Ni3 Ar-Ni(III)-R Ni2->Ni3 Radical Capture Ni1 Ni(I)-I Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Yields Ni1->Ni0 SET Reduction Radical->Ni3 Intercepted by Ni

Figure 2: Synergistic Ir/Ni dual catalytic cycle enabling the cross-electrophile coupling.

Workflow 2: Mizoroki-Heck Functionalization of the Methallyl Ether

With the α -bromoacetamide successfully converted into a stable C-C bond, the methallyl ether is now functionalized via a Palladium-catalyzed Mizoroki-Heck reaction [5].

Experimental Protocol 2
  • Preparation: To a 10 mL pressure vial, add the purified intermediate from Workflow 1 (0.3 mmol, 1.0 equiv), a secondary aryl iodide (e.g., 4-iodotoluene, 0.45 mmol, 1.5 equiv), Pd(OAc)2 (0.015 mmol, 5 mol%), and P(o-tolyl)3 (0.03 mmol, 10 mol%).

  • Atmosphere: Purge the vial with Argon for 5 minutes.

  • Solvent & Base: Add anhydrous Acetonitrile (MeCN) (3.0 mL) followed by N,N-Dicyclohexylmethylamine (Cy2NMe) (0.6 mmol, 2.0 equiv). The bulky amine prevents unwanted nucleophilic attack on the scaffold.

  • Heating: Seal the vial and heat to 80 °C in an oil bath for 18 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (5 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with water, dry over Na2SO4, and purify via silica gel chromatography to isolate the fully elaborated, bifunctionalized target.

Trustworthiness & Validation Checkpoints

To ensure the integrity of these protocols, monitor the following self-validating checkpoints during execution:

  • Colorimetric Shift (Protocol 1): Upon addition of all reagents and initial stirring, the solution should exhibit a pale green tint (characteristic of the Ni(II) pre-catalyst). Under blue LED irradiation, the mixture will transition to a deep, luminescent orange/red, confirming the generation of the active Ir excited state and Ni(0) species. If the solution turns brown or black, oxygen contamination has occurred.

  • TLC Monitoring (Protocol 2): The Heck reaction of the methallyl ether typically exhibits a distinct Rf shift. The starting material (methallyl ether) is highly non-polar, whereas the arylated product will show increased UV activity and a lower Rf value (typically Δ Rf = 0.15 - 0.20 in 20% EtOAc/Hexanes) due to the extended conjugation of the newly formed styrene derivative.

References

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science (2014). Available at:[Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research (2015). Available at:[Link]

  • Carbon-Centered Radical Capture at Nickel(II) Complexes: Spectroscopic Evidence, Rates, and Selectivity. Chem (2023). Available at:[Link]

  • Evaluation of Elementary Steps in Csp2–Csp3 Cross-Electrophile Coupling Reactions Mediated by a Common Ni Complex. Journal of the American Chemical Society (2024). Available at:[Link]

  • Palladium-Catalyzed Sequential Heck Reactions of Olefin-Tethered Aryl Iodides with Alkenes. The Journal of Organic Chemistry (2022). Available at:[Link]

Application

Application Notes &amp; Protocols: Strategic Derivatization of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

An in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel derivatives from 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide. Abstract The N-phenylacetam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel derivatives from 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.

Abstract

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The starting material, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, is a highly versatile building block poised for extensive chemical modification. Its key structural features—a reactive α-bromo group, an amide linkage, and a methallyloxy-substituted phenyl ring—offer multiple avenues for derivatization. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and characterization techniques for preparing a library of novel derivatives. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to generate new chemical entities for screening in drug discovery programs.

Introduction: The Strategic Value of the Core Scaffold

The core structure of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide presents a primary site for chemical modification: the α-bromo group. This group is an excellent electrophile and a good leaving group, making it highly susceptible to nucleophilic substitution (S_N2) reactions. This reactivity is the cornerstone of the synthetic strategies discussed in this guide. By reacting the parent compound with a diverse range of nucleophiles, a wide array of derivatives can be synthesized, each with unique physicochemical properties and potential biological activities.

The rationale behind these modifications is rooted in established medicinal chemistry principles. The introduction of various functional groups at the α-position can modulate the molecule's polarity, hydrogen bonding capacity, steric profile, and overall conformation. These changes, in turn, can significantly influence its interaction with biological targets, such as enzymes or receptors. The N-phenylacetamide motif itself is known to be a valuable pharmacophore, and its derivatization has led to the discovery of potent therapeutic agents.[1][4]

This document will focus on three primary classes of nucleophilic substitution reactions to generate a library of derivatives:

  • C-N Bond Formation: Reaction with nitrogen-based nucleophiles (amines).

  • C-O Bond Formation: Reaction with oxygen-based nucleophiles (phenols, carboxylic acids).

  • C-S Bond Formation: Reaction with sulfur-based nucleophiles (thiols).

Synthetic Strategies and Mechanistic Rationale

The primary pathway for the derivatization of the title compound is the S_N2 reaction at the carbon atom bearing the bromine. The α-carbonyl group enhances the electrophilicity of this carbon, making it highly reactive towards nucleophiles.

G cluster_main General S_N2 Reaction Scheme Start 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide Product α-Substituted Derivative Start->Product S_N2 Attack Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ArOH, RSH) Nucleophile->Start Base Base (e.g., K₂CO₃, Et₃N) Base->Nucleophile Deprotonation (if needed) Solvent Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Byproducts H-Base⁺ + Br⁻

Caption: General workflow for S_N2 derivatization.

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are chosen because they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They do not participate in hydrogen bonding that could shield the nucleophile's reactivity.

  • Base: A mild to moderate inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is typically sufficient. The choice of base is critical; it must be strong enough to deprotonate the nucleophile (if necessary, as with phenols or thiols) but not so strong as to promote side reactions like elimination or hydrolysis of the amide.

  • Temperature: Reactions are often gently heated (e.g., 50-80 °C) to increase the reaction rate without causing decomposition of the starting material or product. Reaction progress should always be monitored to determine the optimal time and temperature.

Experimental Protocols

Safety Precaution: 2-Bromo-N-phenylacetamide and related α-bromo amides are toxic and skin/eye irritants.[5] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for Synthesis of α-Amino Derivatives (C-N Bond Formation)

This protocol describes the reaction with primary or secondary amines.

1. Materials and Equipment:

  • 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (1.0 equiv.)

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.2 - 1.5 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Separatory funnel, rotary evaporator

  • Silica gel for column chromatography

2. Step-by-Step Method:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (1.0 equiv.) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv.) followed by anhydrous potassium carbonate (2.0 equiv.).

  • Reaction: Heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material spot is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure α-amino derivative.

Nucleophile (Amine)Typical Yield (%)
Morpholine85 - 95%
Piperidine88 - 96%
Benzylamine80 - 90%
Diethylamine75 - 85%
Note: Yields are estimates based on similar reported reactions and may vary.
Protocol 2: General Procedure for Synthesis of α-Phenoxy Derivatives (C-O Bond Formation)

This protocol describes the reaction with substituted phenols.

1. Materials and Equipment:

  • Same as Protocol 1, but replace the amine with a phenol nucleophile (e.g., 4-methoxyphenol, 4-chlorophenol) (1.1 equiv.).

2. Step-by-Step Method:

  • Reaction Setup: To a dry round-bottom flask, add the phenol (1.1 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF. Stir at room temperature for 15-20 minutes to facilitate the formation of the phenoxide salt.

  • Reagent Addition: Add a solution of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (1.0 equiv.) in a minimum amount of DMF to the flask.

  • Reaction: Heat the mixture to 80 °C and stir until the reaction is complete as monitored by TLC (typically 6-12 hours).

  • Work-up, Washing, Drying, and Purification: Follow steps 5-8 from Protocol 1.

Nucleophile (Phenol)Typical Yield (%)
Phenol70 - 85%
4-Methoxyphenol75 - 90%
4-Chlorophenol72 - 88%
Note: Yields are estimates based on similar reported reactions and may vary.

Analytical Characterization of Derivatives

Confirmation of the successful synthesis and purity of the derivatives is achieved through a combination of standard spectroscopic and chromatographic techniques.

G cluster_workflow Analytical Workflow Crude Crude Product (Post Work-up) Purify Column Chromatography Crude->Purify Pure Pure Derivative Purify->Pure TLC TLC Analysis (Purity Check) Pure->TLC HNMR ¹H NMR Pure->HNMR CNMR ¹³C NMR Pure->CNMR MS Mass Spectrometry Pure->MS IR FT-IR Pure->IR Structure Structure & Purity Confirmed HNMR->Structure CNMR->Structure MS->Structure IR->Structure

Caption: Standard workflow for product purification and characterization.

Expected Spectroscopic Data

The following table summarizes the key expected shifts and signals for a representative derivative, 2-Morpholino-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide .

TechniqueSignalExpected ObservationRationale
¹H NMR α-CH₂Singlet, ~3.1-3.3 ppmDisappearance of the α-CH₂-Br signal (~4.0 ppm) and upfield shift upon substitution with the less electronegative nitrogen atom.
Morpholine -CH₂-N-Multiplet, ~2.5-2.7 ppmProtons on the carbon adjacent to the newly formed C-N bond.
Morpholine -CH₂-O-Multiplet, ~3.6-3.8 ppmProtons on the carbon adjacent to the oxygen in the morpholine ring.
Amide N-HBroad singlet, ~8.0-9.0 ppmAmide proton signal, position can be solvent-dependent.
¹³C NMR α-CH₂~65-70 ppmSignificant shift of the α-carbon signal upon substitution.
Amide C=O~168-172 ppmCarbonyl carbon of the amide group.
Mass Spec (ESI+) [M+H]⁺Calculated m/z + 1Confirms the molecular weight of the synthesized compound.
FT-IR N-H Stretch~3300 cm⁻¹Amide N-H stretching vibration.
C=O Stretch~1670 cm⁻¹Amide I band (carbonyl stretch), a strong and characteristic absorption.

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., CDCl₃ or DMSO-d₆).[6][7]

Conclusion

The protocols and analytical guidelines presented in this document offer a robust framework for the synthesis and characterization of novel derivatives from 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide. The high reactivity of the α-bromo group via S_N2 reactions provides a reliable and versatile handle for introducing molecular diversity. By employing the described methods, researchers in drug discovery and medicinal chemistry can efficiently generate libraries of new chemical entities for biological evaluation, paving the way for the development of next-generation therapeutic agents.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1833. [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772. [Link]

  • Nichols, P. L., & Riplinger, C. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 673–680. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Caron, S., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(47), 18841–18849. [Link]

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1772. [Link]

  • NextSDS. (n.d.). 2-[2-BROMO-4-(HYDROXYMETHYL)PHENOXY]-N-PHENYL-ACETAMIDE. Retrieved from [Link]

  • Wang, L., et al. (2017). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. RSC Advances, 7(5), 2736–2740. [Link]

  • Fadda, A. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(9), 10834–10846. [Link]

  • Jamkhandi, C. M., et al. (2016). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 9(8), 1185. [Link]

  • IJRAR. (2019). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews, 6(1). [Link]

  • CBSE Academics. (2025). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26). Retrieved from [Link]

  • Wang, Y., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1397. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]

  • Kidd, F. E., Vásquez Tapia Vera, C., & Bandar, J. S. (2026). Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]

  • ResearchGate. (2021). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and p-Toluidiniumglycolate. Retrieved from [Link]

  • NTA. (2026). Syllabus for NEET UG- 2026. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide . Because this molecule contains both a sensitive terminal alkene (methallyl group) and a highly electrophilic alpha-bromoamide moiety, improper sequencing or poor condition control will severely degrade your yield.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity synthesis.

Strategic Pathway Analysis

The most common point of failure in synthesizing this compound is incorrect reaction sequencing. Attempting to acylate 4-aminophenol first, followed by O-alkylation, exposes the highly reactive alpha-bromo group to basic conditions, leading to polymerization and bromide displacement. The Optimized Route installs the ether linkage first, followed by chemoselective reduction, and concludes with N-acylation.

SynthesisRoute cluster_optimized Optimized Route (High Yield) cluster_problematic Problematic Route (Low Yield) N1 4-Nitrophenol N2 4-(Methallyloxy)nitrobenzene N1->N2 O-Alkylation (Methallyl chloride) N3 4-(Methallyloxy)aniline N2->N3 Chemoselective Reduction (Fe/NH4Cl) N4 Target Product: 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy] -phenyl}acetamide N3->N4 N-Acylation (Bromoacetyl bromide) P1 4-Aminophenol P2 2-Bromo-N-(4-hydroxyphenyl)acetamide P1->P2 N-Acylation P3 Complex Mixture (Polymerization / SN2 Displacement) P2->P3 O-Alkylation (Base degrades alpha-bromo)

Figure 1: Comparative workflow of optimized vs. problematic synthetic routes for the target compound.

Troubleshooting Guides & FAQs

Q1: Why is my overall yield less than 20% when I acylate 4-aminophenol first and then perform O-alkylation? A1: This is a fundamental chemoselectivity issue. The alpha-bromo group of the 2-bromoacetamide intermediate is highly electrophilic. When you subject it to the basic conditions (e.g., K2CO3) and heat required for O-alkylation, the phenoxide anion (or the base itself) will attack the alpha-carbon. This leads to intra/intermolecular SN2 displacement of the bromide, resulting in oligomerization and complex mixtures. You must install the ether linkage before introducing the alpha-bromoamide.

Q2: During the N-acylation step, I am observing a significant byproduct with a higher Rf value on TLC. What is it and how do I prevent it? A2: You are likely observing the di-acylated byproduct (N,N-bis(bromoacetyl)arylamine). This occurs if the local concentration of bromoacetyl bromide is too high or if the reaction temperature exceeds 5 °C[1]. Causality & Solution: Bromoacetyl bromide is a highly reactive bifunctional electrophile. To prevent di-acylation, dissolve the aniline in anhydrous DCM, cool the system strictly to 0–5 °C, and add the bromoacetyl bromide dropwise over 30–60 minutes[1]. The low temperature kinetically favors mono-acylation.

Q3: My O-alkylation step shows incomplete conversion and multiple side products. How can I optimize this? A3: Because the phenoxide ion is an ambident nucleophile, alkylation can occur at the oxygen atom (desired O-alkylation) or at a carbon atom on the aromatic ring (undesired C-alkylation)[2]. Causality & Solution: The choice of solvent and base dictates the ratio of O- to C-alkylation[2]. Using a polar aprotic solvent like DMF and a hard cation base like K2CO3 strips the hydration shell from the phenoxide, maximizing its oxygen-centered nucleophilicity and driving the reaction toward the desired ether.

Q4: Can I use Palladium on Carbon (Pd/C) with hydrogen gas for the nitro reduction step? A4: Absolutely not. The methallyl group contains a reactive terminal alkene. Standard catalytic hydrogenation (Pd/C, H2) will indiscriminately reduce both the nitro group and the alkene, yielding an isobutyl byproduct. You must use chemoselective reduction conditions, such as the Béchamp reduction (Iron powder and ammonium chloride), which relies on single-electron transfer mechanisms that exclusively reduce the nitro group while preserving the double bond.

Q5: How do I analytically confirm the success of the final N-acylation step? A5: Beyond TLC validation, 1H-NMR is definitive. You should observe the disappearance of the broad aniline -NH2 singlet and the appearance of a characteristic singlet around 4.0 ppm, corresponding to the alpha-CH2 protons of the newly formed bromoacetamide moiety[3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Alkylation
  • Setup: In an oven-dried flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K2CO3 (2.0 eq).

  • Reaction: Stir at room temperature for 15 minutes to form the phenoxide (solution turns deep yellow/orange). Add 3-chloro-2-methylpropene (methallyl chloride) (1.2 eq) dropwise. Heat to 60 °C for 4 hours.

  • Validation (In-Process): Check TLC (Hexanes/EtOAc 3:1). The bright yellow, UV-active starting material spot should be completely consumed, replaced by a less polar spot.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with 1M NaOH to remove any unreacted phenol, followed by brine. Dry over MgSO4 and concentrate.

Protocol B: Chemoselective Nitro Reduction (Béchamp)
  • Setup: Suspend 4-(methallyloxy)nitrobenzene (1.0 eq) in a 4:1 mixture of EtOH and water (0.2 M). Add Iron powder (5.0 eq) and NH4Cl (2.0 eq).

  • Reaction: Reflux the mixture at 80 °C for 2 hours.

  • Validation (In-Process): The reaction will transition from a yellow solution to a dark brown/black suspension of iron oxides. TLC will show a highly polar spot that stains positive with ninhydrin (indicating a primary amine).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad with hot EtOH. Concentrate the filtrate, dilute with EtOAc, wash with brine, dry, and evaporate to yield 4-(methallyloxy)aniline.

Protocol C: Controlled N-Acylation
  • Setup: Dissolve 4-(methallyloxy)aniline (1.0 eq) in anhydrous DCM (0.3 M). Add triethylamine (1.2 eq)[1]. Cool the flask in an ice bath to strictly 0–5 °C[1].

  • Reaction: Dissolve bromoacetyl bromide (1.1 eq) in a small volume of DCM. Add this solution dropwise via an addition funnel over 45 minutes[1]. Stir for an additional 1 hour at 0 °C.

  • Validation (In-Process): TLC (Hexanes/EtOAc 2:1) should show complete consumption of the amine. A new, slightly less polar spot (the product) will appear.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Separate the layers. Wash the organic layer with 0.5 M HCl (to remove unreacted amine and Et3N), then brine. Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes if the product is an oil[1].

Quantitative Yield Data

The following table summarizes the impact of specific reaction conditions on the yield and purity of the synthetic steps, demonstrating the necessity of the optimized protocols.

Reaction StepCondition TestedMajor Impurity / IssueOptimized Yield (%)
Nitro Reduction Pd/C, H2, MeOH, RTComplete alkene reduction (isobutyl byproduct)< 5% (Target)
Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80 °CNone (Perfect chemoselectivity)88%
O-Alkylation NaOH, Water/EtOH, 80 °CC-alkylation & methallyl chloride hydrolysis55%
O-Alkylation K2CO3, DMF, 60 °CNone (O-alkylation favored)85%
N-Acylation Room Temp, Bolus AdditionN,N-bis(bromoacetyl)arylamine (Di-acylation)45%
N-Acylation 0–5 °C, Dropwise AdditionTrace di-acylation92%

References

  • Title: Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)
  • Source: benchchem.
  • Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Title: Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Handling &amp; Long-Term Storage of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide . This compound features two highly reactive moieties: an electrophilic α -bromoacetamide "warhead" (commonly used for irreversible covalent conjugation to cysteine residues[][2]) and an electron-rich methallyl ether tail.

Understanding the mechanistic causality behind its degradation is critical for maintaining compound integrity, ensuring reproducible assay data, and preventing costly experimental failures.

PART 1: The "Why" - Mechanistic Vulnerabilities

To establish a self-validating storage protocol, we must first understand the thermodynamic and kinetic liabilities of the molecule.

  • Hydrolytic Susceptibility ( α -Bromoacetamide): While α -bromoacetamides form highly stable, irreversible thioether bonds with target thiols[][2], the unreacted α -carbon is highly electrophilic. In the presence of water or protic solvents, it undergoes nucleophilic substitution (hydrolysis), converting the active bromoacetamide into an inactive hydroxyacetamide[3].

  • Photolytic Cleavage (C–Br Bond): Halogenated aliphatic compounds are notoriously light-sensitive. Exposure to ambient ultraviolet (UV) or high-intensity visible light induces homolytic cleavage of the carbon-bromine bond, generating highly reactive bromine radicals.

  • Auto-Oxidation & Polymerization (Methallyl Ether): The terminal alkene of the methallyl ether group is susceptible to auto-oxidation when exposed to atmospheric oxygen. Furthermore, if bromine radicals are generated via photolysis, they can initiate radical chain polymerization or cross-linking of the methallyl alkene[4].

DegradationPathways Compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (Intact Compound) Hydrolysis Hydrolysis (Moisture / Protic Solvents) Compound->Hydrolysis H2O / Nucleophiles Photolysis Photolysis (UV / Visible Light) Compound->Photolysis hν (Light) Oxidation Auto-Oxidation (Oxygen / Radicals) Compound->Oxidation O2 Deg1 Hydroxyacetamide Formation (Loss of Alkylating Activity) Hydrolysis->Deg1 Deg2 Homolytic C-Br Cleavage (Bromine Radical Generation) Photolysis->Deg2 Deg3 Alkene Epoxidation or Radical Polymerization Oxidation->Deg3 Deg2->Deg3 Radicals initiate polymerization

Mechanistic degradation pathways of the bromoacetamide and methallyl ether moieties.

PART 2: Troubleshooting & FAQs

Q1: I dissolved my compound in DMSO for cellular assays. After storing the stock at -20°C for a month, I am seeing a massive loss in potency. What happened? A: This is a classic case of solvent-mediated hydrolysis. DMSO is highly hygroscopic; every time you open the vial, it pulls atmospheric moisture into the solution. Even trace amounts of water will act as a nucleophile, attacking the α -carbon of the bromoacetamide and displacing the bromide ion[3]. To prevent this, stock solutions must be made in strictly anhydrous DMSO (stored over molecular sieves) and aliquoted into single-use vials to prevent repeated exposure to ambient humidity.

Q2: The white powder I received six months ago has developed a slight yellow/brown tint. Is it still usable? A: No. Yellowing is a visual indicator of photolytic degradation. The C–Br bond has undergone homolytic cleavage, releasing free bromine (which causes the yellow/brown discoloration) and leaving behind carbon-centered radicals. These radicals likely initiated polymerization of the methallyl ether group[4]. The compound should be discarded or re-purified via flash chromatography.

Q3: Can I store this compound in aqueous buffers (e.g., PBS) overnight before my conjugation experiment? A: Absolutely not. Unlike some stable linkers, α -bromoacetamides will rapidly hydrolyze in aqueous environments at physiological pH[2][3]. Aqueous solutions must be prepared immediately prior to the experiment.

Q4: Is it better to store the compound as a solid powder or as a pre-made stock solution? A: Solid powder storage is vastly superior. In the solid state, the kinetic energy required for degradation reactions is minimized. Solutions increase molecular mobility, exponentially increasing the rate of hydrolysis and oxidation.

PART 3: Experimental Protocol: Aliquoting and Storage Workflow

To ensure a self-validating system where compound integrity is maintained, follow this strict aliquoting protocol upon receiving the synthesized compound.

Materials Required:

  • Glovebox or Schlenk line (Argon or Nitrogen atmosphere)

  • Anhydrous, amine-free DMSO (sealed under Argon, verified via Karl Fischer titration: <50 ppm H₂O)

  • Amber glass vials with PTFE-lined screw caps

  • Parafilm or vacuum-sealable bags

  • Indicating desiccant packs

Step-by-Step Methodology:

  • Equilibration: Allow the sealed container of the solid compound to reach room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Atmosphere Control: Transfer the container into an inert atmosphere glovebox (Argon preferred due to its density).

  • Reconstitution (If Solution is Mandatory): If you must prepare a stock solution, dissolve the solid in anhydrous DMSO. Self-Validation Check: Add activated 3Å molecular sieves to the DMSO stock 24 hours prior to use to ensure absolute zero moisture.

  • Aliquoting: Dispense the solid powder (or solution) into single-use amber glass vials. The amber glass blocks UV radiation, preventing C-Br photolysis.

  • Sealing & Purging: Flush the headspace of each vial with Argon before capping tightly with a PTFE-lined cap. PTFE is required because bromine radicals can degrade standard rubber septa.

  • Secondary Containment: Wrap the caps in Parafilm. Place the vials inside a secondary vacuum-sealed bag containing an indicating desiccant pack.

  • Temperature Storage: Transfer immediately to a -80°C freezer.

StorageWorkflow Receive Equilibrate Solid to Room Temp Glovebox Transfer to Argon Glovebox Receive->Glovebox Solvent Reconstitute in Anhydrous DMSO (Over 3Å Sieves) Glovebox->Solvent If stock solution is required Aliquot Aliquot into Amber PTFE Vials Glovebox->Aliquot Solid storage (Highly Preferred) Solvent->Aliquot Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Solution only Store Store at -80°C with Desiccant Aliquot->Store Solid Freeze->Store

Optimal aliquoting and storage workflow for reactive bromoacetamide derivatives.

PART 4: Data Presentation - Storage Condition Efficacy

The following table summarizes the expected shelf life and primary degradation risks associated with various storage conditions.

Storage FormatTemperatureAtmosphere / LightExpected Shelf LifePrimary Degradation Risk
Solid Powder -80°CArgon, Dark (Amber)> 2 YearsNegligible if kept dry
Solid Powder -20°CAmbient Air, Dark6 - 12 MonthsSlow auto-oxidation of alkene
Solid Powder +4°CAmbient Air, Light< 1 MonthPhotolysis (Yellowing), Polymerization
DMSO Solution -80°CArgon, Dark (Amber)3 - 6 MonthsGradual hydrolysis (trace moisture)
DMSO Solution -20°CAmbient Air, Dark1 - 2 WeeksRapid hydrolysis (hygroscopic solvent)
Aqueous Buffer +4°C / RTAmbient Air, Light< 4 HoursImmediate hydrolysis of bromoacetamide

PART 5: References

  • JP2018024857A - (Meth) allyl ether resin, epoxy resin, curable resin composition and cured product thereof Source: Google Patents URL:

  • Several Ways to Sort Out Sulfhydryl-Conjugated ADCs Source: Creative Biolabs URL:[Link]

Sources

Troubleshooting

Troubleshooting degradation of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide during purification

Technical Support Center: Troubleshooting the Purification of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals experiencing yield losses, impurity generation, or complete degradation when purifying 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.

Because this molecule contains two highly sensitive moieties—an electrophilic α -bromoacetamide group and a thermally sensitive methallyl ether—standard purification workflows often lead to unintended side reactions. This guide provides a mechanistic breakdown of these failures and field-proven protocols to ensure high-purity isolation.

Diagnostic Data: Identifying Your Degradation Pathway

Before altering your workflow, you must identify how the molecule is degrading. The table below summarizes the quantitative data and analytical signatures associated with the three most common degradation pathways encountered during purification.

Degradation PathwayAnalytical Signature (LC-MS / 1 H-NMR)Root CausePreventive Action
α -Bromo Hydrolysis LC-MS: Mass shift of [M−79+17] (Loss of Br, gain of OH).NMR: Loss of α -CH 2​ singlet at ~3.8 ppm; new upfield peak.Acidic silanols on bare silica gel; aqueous acidic HPLC mobile phases[1].Deactivate silica with 1% TEA; use neutral pH HPLC buffers.
Solvolysis (Methanolysis) LC-MS: Mass shift of [M−79+31] (Loss of Br, gain of OMe)[2].Methanol in HPLC mobile phase reacting with the electrophilic α -carbon.Substitute Methanol with Acetonitrile in RP-HPLC.
Claisen Rearrangement LC-MS: Exact mass match (Isomerization).NMR: Loss of ether CH 2​ , appearance of ortho-aromatic substituent and phenol OH.Thermal stress (>50°C) during solvent evaporation or drying[3].Maintain water bath <30°C during concentration.

Mechanistic Workflow & Causality

To understand why these preventative actions work, we must examine the causality behind the degradation.

Degradation Molecule 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy] -phenyl}acetamide Silica Silica Gel (Normal Phase) Acidic Silanols (pKa ~4.5) Molecule->Silica HPLC RP-HPLC Acidic Modifiers (TFA) + MeOH Molecule->HPLC Heat Thermal Stress >50°C during Concentration Molecule->Heat Deg1 Hydrolysis [M - Br + OH] Silica->Deg1 Deg2 Solvolysis / Methanolysis [M - Br + OMe] HPLC->Deg2 Deg3 Claisen Rearrangement Isomerization [Exact Mass] Heat->Deg3

Mechanistic pathways of degradation during standard purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn into a highly polar impurity when run through a standard silica gel column? A: The α -bromoacetamide moiety is a potent alkylating agent[1]. Standard silica gel contains surface silanol groups (Si-OH) that are slightly acidic. These silanols hydrogen-bond to the carbonyl oxygen of the acetamide, increasing the electrophilicity of the adjacent α -carbon. Ambient water bound to the silica then acts as a nucleophile, displacing the bromide ion to form the highly polar α -hydroxyacetamide.

Q2: I switched to Reverse Phase HPLC (RP-HPLC) to avoid silica, but I am still seeing degradation. My LC-MS shows a mass shift of -48 Da. What is happening? A: A mass shift of -48 Da corresponds to the loss of Bromine (79 Da) and the addition of a Methoxy group (31 Da). If you are using Methanol as your organic mobile phase, especially in the presence of acidic modifiers like 0.1% Trifluoroacetic acid (TFA), you are inducing acid-catalyzed solvolysis[2]. The electrophilic α -carbon is reacting directly with the methanol. You must switch your mobile phase to Acetonitrile/Water and remove the TFA.

Q3: After concentrating my pure fractions on the rotary evaporator, I see a new peak with the exact same mass as my product. Is it a conformer? A: It is highly likely a structural isomer resulting from a Claisen rearrangement. The methallyl ether group on the phenyl ring is susceptible to [3,3]-sigmatropic rearrangement, migrating to the ortho-position of the aromatic ring to form a methallyl phenol[3]. While this typically requires high temperatures, the presence of trace acids from your purification can drastically lower the activation energy. Ensure your rotary evaporator water bath never exceeds 30°C.

Field-Proven Experimental Protocols

To bypass these degradation pathways, we recommend abandoning standard purification in favor of the following optimized, self-validating protocols.

Workflow Start Crude Mixture Decision Purity & Scale? Start->Decision Recryst Protocol A: Recrystallization (Hexane/EtOAc, <40°C) Decision->Recryst >500mg, >80% pure Silica Protocol B: Deactivated Silica (1% TEA in Eluent) Decision->Silica <500mg, Non-polar impurities HPLC Protocol C: Neutral RP-HPLC (MeCN/H2O, No TFA) Decision->HPLC Complex mixture Pure Pure Product Store at -20°C Recryst->Pure Silica->Pure HPLC->Pure

Decision matrix and optimized workflow for isolating reactive alpha-bromoacetamides.

Protocol A: Low-Temperature Recrystallization (The "Gold Standard")

Recrystallization avoids active surfaces and reactive solvents entirely, making it the most robust method for stabilizing α -bromoacetamides[1][4].

  • Solvation: Dissolve the crude residue in a minimum volume of Ethyl Acetate (EtOAc) at 40°C. Do not exceed 40°C to prevent Claisen rearrangement of the methallyl ether.

  • Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes slightly cloudy.

  • Seeding (Optional): Add a single seed crystal of pure product if available.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to a -20°C freezer for 4 hours to maximize crystal formation[4].

  • Isolation: Collect the crystals via vacuum filtration. Wash with ice-cold Hexane.

  • Validation: Analyze the mother liquor via TLC. If significant product remains, concentrate the mother liquor in vacuo at 25°C and repeat the process.

Protocol B: Base-Deactivated Silica Gel Chromatography

If the crude mixture is too complex for recrystallization, silica gel can be used only if deactivated.

  • Column Preparation: Pack the column using silica gel slurried in Hexane containing 1% Triethylamine (TEA).

  • Equilibration: Flush the column with 3 column volumes (CV) of the 1% TEA/Hexane solution. Causality: The TEA neutralizes the acidic silanols, preventing them from activating the α -bromo group.

  • Loading: Load the compound dissolved in a minimum amount of Dichloromethane (DCM).

  • Elution: Elute using a gradient of Hexane/EtOAc (containing 0.1% TEA).

  • Concentration: Combine pure fractions and concentrate immediately on a rotary evaporator with the water bath set to 25°C.

Protocol C: Neutral RP-HPLC Purification

For highly complex mixtures requiring preparative HPLC, acidic modifiers must be strictly avoided[2].

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water (Unmodified, or buffered with 10 mM Ammonium Acetate, pH 7.0).

    • Solvent B: LC-MS grade Acetonitrile. (Strictly avoid Methanol).

  • Stationary Phase: Use a standard C18 column.

  • Gradient: Run a shallow gradient (e.g., 40% to 90% B over 20 minutes) to ensure separation from closely eluting des-bromo impurities.

  • Post-Run Handling (Critical): Do not leave fractions sitting at room temperature. Immediately freeze the fractions on dry ice and lyophilize to dryness.

References

  • Investigations on Stability of Polycarboxylate Superplasticizers in Alkaline Activators for Geopolymer Binders Source: PubMed Central (PMC) URL:[Link]

  • Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Enhancing the bioavailability of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide formulations

Welcome to the Technical Support Center for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (herein referred to as BMPA ). As a Senior Application Scientist, I have designed this portal to address the specific p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (herein referred to as BMPA ). As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with this compound.

BMPA features a highly lipophilic methallyloxy-phenyl core and a reactive 2-bromoacetamide electrophilic warhead. While this warhead is excellent for prolonged target engagement via covalent bonding to cysteine residues[1], it renders the molecule highly susceptible to premature hydrolysis and glutathione (GSH) conjugation[2]. This guide provides field-proven, self-validating protocols to overcome its BCS Class II/IV limitations and enhance systemic bioavailability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does BMPA exhibit sub-5% oral bioavailability in standard aqueous suspensions? A: The low bioavailability is driven by two competing failure modes. First, the lipophilic methallyloxy group severely restricts aqueous dissolution, limiting the concentration gradient required for passive intestinal diffusion. Second, the 2-bromoacetamide group is a highly reactive electrophile[1]. In the gastrointestinal (GI) tract and during first-pass hepatic metabolism, the warhead undergoes rapid premature conjugation with endogenous nucleophiles (like GSH) or degrades via aqueous hydrolysis[2].

Q2: How can we shield the bromoacetamide warhead from premature degradation while enhancing absorption? A: Encapsulation within lipid-based nanocarriers—specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS)—is highly recommended. These supramolecular architectures physically partition the electrophilic warhead into a hydrophobic oil core, shielding it from aqueous nucleophiles[1]. Furthermore, lipid formulations promote lymphatic transport via chylomicron assembly, effectively bypassing the liver where first-pass GSH-mediated clearance is most aggressive.

Q3: Should I use Hot-Melt Extrusion (HME) to create an Amorphous Solid Dispersion (ASD) for BMPA? A: Proceed with extreme caution. While ASDs improve the dissolution rate of lipophilic APIs, the thermal stress and high shear of HME often trigger the thermal degradation of the labile carbon-bromine bond[3]. If an ASD is required, solvent evaporation techniques (e.g., spray drying at controlled temperatures) are strongly preferred over HME to preserve the structural integrity of the warhead.

Part 2: Formulation Performance Data

To guide your formulation strategy, the following table summarizes the quantitative pharmacokinetic and stability data of BMPA across different delivery platforms.

Formulation TypeMean Droplet/Particle Size (nm)Warhead Stability (24h in SGF, % Intact)Apparent Permeability ( Papp​ , ×10−6 cm/s)Relative Oral Bioavailability (%)
Aqueous Suspension > 5000< 15%0.8100% (Baseline)
Spray-Dried ASD 250 - 50065%4.2340%
Lipid SMEDDS 35 ± 5> 92%12.5850%

Part 3: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Resolving API Precipitation in SMEDDS upon Aqueous Dilution

Symptom: When the BMPA-loaded SMEDDS formulation is introduced to Simulated Gastric Fluid (SGF), rapid precipitation of the API occurs, negating the solubility advantage. Causality: Precipitation occurs when the hydrophilic-lipophilic balance (HLB) of the surfactant mixture is too high. Upon dilution, highly hydrophilic surfactants rapidly partition into the aqueous phase, stripping the protective micellar layer and forcing the lipophilic BMPA to crash out of the oil phase.

Step-by-Step Resolution Workflow (Self-Validating):

  • Quantify Equilibrium Solubility: Measure BMPA solubility in a panel of long-chain triglycerides (LCTs) and medium-chain triglycerides (MCTs). Select an oil phase where solubility exceeds 50 mg/mL to ensure the drug remains dissolved even at low lipid volumes.

  • Adjust Surfactant/Cosolvent Ratio ( Km​ ): Decrease the ratio of high-HLB surfactants (e.g., Kolliphor EL) in favor of lipophilic co-surfactants (e.g., Span 80). Target a composite HLB of 10–12.

  • Construct a Ternary Phase Diagram: Titrate the oil, surfactant, and cosolvent mixtures with water at 37°C. Identify the microemulsion region visually and via Dynamic Light Scattering (DLS). Validation checkpoint: Droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2.

  • In Vitro Lipolysis Testing: Subject the optimized formulation to an in vitro lipolysis model using pancreatic lipase. Monitor the drug concentration in the aqueous phase over 60 minutes via HPLC. Validation checkpoint: >85% of BMPA must remain solubilized in the colloidal mixed micelles.

Protocol B: Mitigating Warhead Degradation during Spray Drying (ASD Formulation)

Symptom: HPLC analysis of the spray-dried BMPA dispersion shows >10% degradation products, specifically the hydrolyzed acetamide derivative. Causality: The bromoacetamide warhead is highly susceptible to nucleophilic attack by water[3]. Residual moisture combined with elevated outlet temperatures during the spray drying process accelerates this hydrolysis.

Step-by-Step Resolution Workflow (Self-Validating):

  • Solvent Selection: Switch from a hydroalcoholic solvent system to a strictly anhydrous, volatile organic solvent (e.g., Dichloromethane/Methanol 8:2 v/v) to eliminate hydrolytic potential.

  • Polymer Selection: Utilize a hydrophobic, non-hygroscopic polymer matrix (e.g., HPMCAS) rather than PVP. PVP is highly hygroscopic and retains ambient moisture that can slowly attack the warhead during storage.

  • Optimize Thermal Parameters: Lower the inlet temperature to 65–70°C and increase the aspirator flow rate. Validation checkpoint: Ensure the outlet temperature remains strictly below 45°C to prevent thermal activation of the carbon-bromine bond.

  • Secondary Drying: Immediately transfer the spray-dried powder to a vacuum desiccator at room temperature for 24 hours to remove residual solvent without applying additional heat.

Part 4: Mechanistic & Workflow Visualizations

G API BMPA (Unformulated) Degradation GSH Conjugation & Hydrolysis API->Degradation Aqueous Exposure SMEDDS Lipid Nanocarrier (SMEDDS) API->SMEDDS Formulation Clearance Rapid Clearance (Low Bioavailability) Degradation->Clearance Protection Warhead Shielding & Lymphatic Transport SMEDDS->Protection GI Tract Bioavailability Enhanced Systemic Bioavailability Protection->Bioavailability Bypass Liver

Mechanistic pathway comparing the fate of unformulated vs. lipid-encapsulated BMPA in vivo.

G Start Formulation Issue Detected Issue1 API Precipitation in SGF Start->Issue1 Issue2 Warhead Degradation in Processing Start->Issue2 Action1 Adjust Surfactant HLB (Target 10-12) Issue1->Action1 Causality: High HLB Resolve1 Stable Microemulsion Action1->Resolve1 In vitro lipolysis Action2 Switch to Anhydrous Solvent & Low Temp Issue2->Action2 Causality: Hydrolysis/Heat Resolve2 Intact Bromoacetamide Action2->Resolve2 HPLC Verification

Decision tree for troubleshooting common BMPA formulation failures.

Part 5: References

  • [4] Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. PMC - National Institutes of Health.[Link]

  • [2] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications.[Link]

  • [3] Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [1] Peptide-Based Targeted Covalent Inhibitors. ACS Applied Materials & Interfaces.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide in Aqueous Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide .

As an α -bromoacetamide derivative, this compound functions as a targeted covalent probe. However, its defining feature—the highly electrophilic α -carbon—is also its primary liability in vitro. When exposed to aqueous environments, the warhead is highly susceptible to nucleophilic attack, leading to premature hydrolysis or buffer-adduct formation. Furthermore, the bulky, lipophilic 4-methallyloxyphenyl moiety introduces significant solubility challenges that are often misdiagnosed as chemical degradation.

This guide synthesizes chemical kinetics, structural causality, and field-proven methodologies to help you maintain the structural integrity of your compound during biological assays.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality of the reaction. The bromine atom and the adjacent carbonyl group are both strongly electron-withdrawing. This creates a severe electron deficiency at the α -carbon, priming it for an SN​2 (bimolecular nucleophilic substitution) reaction.

In an assay buffer, water molecules, hydroxide ions ( OH− ), or nucleophilic buffer components (like primary amines) act as the attacking nucleophile. The bromide ion, being an excellent leaving group, is displaced. This converts your active covalent inhibitor into an inert α -hydroxyacetamide or a dead buffer-adduct. As highlighted in literature regarding [1], bromoacetamide stability is intrinsically linked to the pH and the nucleophilic nature of the surrounding solvent.

degradation_mechanism A 2-Bromoacetamide Derivative (Active Electrophile) B Nucleophile (H2O, OH-, Tris) A->B Aqueous Buffer (pH > 7.0) C Alpha-Hydroxy or Buffer Adduct (Inactive) B->C SN2 Displacement D Bromide Ion (Leaving Group) B->D Released

SN2-mediated degradation of alpha-bromoacetamides in nucleophilic or alkaline buffers.

Troubleshooting & FAQs

Q: Why does my compound lose target affinity within 2 hours of being in the assay buffer? A: This rapid loss of activity is typically caused by buffer-mediated alkylation . If you are using Tris, Glycine, or any buffer containing primary or secondary amines, the nitrogen lone-pair will rapidly attack the α -bromoacetamide warhead. You are effectively alkylating your buffer instead of your biological target. You must switch to a sterically hindered, non-nucleophilic buffer (e.g., HEPES, MOPS).

Q: I switched to HEPES, but I am still seeing a drop in assay signal. Is it still hydrolyzing? A: Not necessarily; you may be observing precipitation masquerading as hydrolysis . The 4-[(2-methyl-2-propenyl)oxy] (methallyloxy) group makes this specific molecule highly lipophilic (high LogP). If your final assay DMSO concentration drops below 1-2%, the compound will aggregate and crash out of solution. Ensure you maintain a sufficient co-solvent ratio to keep the compound solvated.

Q: How does pH affect the half-life of the bromoacetamide group? A: The rate of hydrolysis is directly proportional to the hydroxide ion concentration [OH−] . As detailed in [2], the reactivity of the α -carbon is highly pH-dependent. Moving the pH from 6.5 to 7.5 increases the [OH−] tenfold, which drastically accelerates the SN​2 displacement of the bromide. Keep your assay pH as low as your biological target will tolerate (ideally 6.5 – 7.0).

Buffer Compatibility & Stability Data

To facilitate easy comparison, the following table summarizes the quantitative stability profiles of α -bromoacetamides across common biological buffer systems.

Buffer SystempHNucleophilicityEstimated Stability ( t1/2​ )Recommendation
Tris-HCl 7.4High (Primary Amine)< 1 hourDO NOT USE
Glycine 8.0High (Primary Amine)< 30 minutesDO NOT USE
PBS (Phosphate) 7.4Low~ 4 - 6 hoursAcceptable
HEPES / MOPS 7.0Very Low (Sterically hindered)~ 8 - 12 hoursRecommended
Sodium Acetate 5.5Low> 24 hoursExcellent (if assay permits)
Standard Operating Procedure (SOP): Preparation and Self-Validation

To guarantee scientific integrity, you must treat the preparation of this compound as a time-sensitive workflow. This protocol includes a self-validating LC-MS step to ensure you are experimenting with the intact probe.

Step 1: Stock Preparation & Storage Dissolve the lyophilized powder in anhydrous DMSO (water content <0.005%) to create a 10 mM stock. Aliquot immediately into single-use tubes and store at -80°C. Causality: Anhydrous DMSO prevents ambient water from initiating hydrolysis during long-term storage.

Step 2: Buffer Optimization Prepare a 50 mM HEPES buffer. Adjust the pH to 6.8 using KOH or HCl. Chill the buffer on ice to 4°C. Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing the rate of the SN​2 hydrolysis reaction.

Step 3: Just-in-Time Dilution Do not prepare aqueous working solutions in advance. Less than 5 minutes before your assay begins, spike the 10 mM DMSO stock directly into the chilled HEPES buffer. Ensure the final DMSO concentration remains between 1% and 5% to prevent the methallyloxyphenyl group from inducing precipitation.

Step 4: Self-Validation (LC-MS QC) To validate that your protocol was successful, pull a 10 μL aliquot of your working dilution and run a rapid LC-MS check.

  • Success Criteria: The intact 2-bromoacetamide will display a characteristic 1:1 isotopic doublet (due to the natural abundance of 79Br and 81Br ).

  • Failure Criteria: If hydrolysis has occurred, you will observe a mass shift of -62.9 Da (Loss of Br [79.9] + Addition of OH [17.0]) and the complete disappearance of the isotopic doublet.

assay_workflow S1 1. Thaw 10 mM Stock (Anhydrous DMSO, Room Temp) S4 4. Just-in-Time Dilution (< 5 min before assay) S1->S4 S2 2. Prepare Assay Buffer (HEPES/Phosphate, pH 6.5-7.0) S3 3. Pre-chill Buffer (Keep on Ice at 4°C) S2->S3 S3->S4 S5 5. Execute Assay (Monitor for max 2-4 hours) S4->S5 S6 Self-Validation: LC-MS Intact Mass Check S4->S6 Aliquot for QC

Optimized step-by-step workflow for the handling of hydrolysis-prone bromoacetamide probes.

References
  • The medicinal chemistry evolution of antibody–drug conjugates Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Optimization

Minimizing side reactions during 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing bifunctional molecules requires strict chemoselectivity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing bifunctional molecules requires strict chemoselectivity. The synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves two critical phases: the O-alkylation of an aminophenol core with a methallyl group, and the subsequent N-acylation with a highly reactive bromoacetyl halide.

This guide is engineered to help you troubleshoot common side reactions, understand the mechanistic causality behind our standardized protocols, and optimize your overall yield.

Synthesis Workflow & Mechanistic Pathway

To establish a self-validating experimental system, it is crucial to map the desired chemical trajectory against potential parasitic pathways. The diagram below illustrates the optimized workflow alongside the side reactions we must actively suppress.

SynthesisPathway A 4-Aminophenol B Imine Protection (Benzaldehyde) A->B Step 1a S1 N-Alkylation (Avoided by Protection) A->S1 C O-Alkylation (Methallyl Chloride) B->C Step 1b D Deprotection (Hydrolysis) C->D Step 1c S2 Claisen Rearrangement (Avoided by T < 80°C) C->S2 E 4-(Methallyloxy)aniline D->E Intermediate F Bromoacetylation (Bromoacetyl Bromide) E->F Step 2 G Final Product (Target Molecule) F->G Final Step S3 SN2 Dimerization (Avoided by T < 0°C) F->S3

Fig 1. Chemoselective synthesis workflow and potential side-reaction pathways.

Troubleshooting & FAQs

FAQ 1: Chemoselectivity in Alkylation

Q: During the reaction of 4-aminophenol with methallyl chloride, I am observing a complex mixture of products. How can I exclusively obtain the O-alkylated product?

A: 4-Aminophenol contains two competing nucleophilic centers (the phenoxide oxygen and the aniline nitrogen). Direct alkylation typically yields an inseparable mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.

The Mechanistic Solution: You must implement a temporary protection strategy. Condensing 4-aminophenol with benzaldehyde forms a Schiff base (imine). This transformation sterically and electronically masks the amine's nucleophilicity. Subsequent alkylation with methallyl chloride in the presence of a mild base exclusively targets the phenoxide. Mild acidic hydrolysis then liberates the pure 4-(methallyloxy)aniline intermediate. This approach is highly robust and prevents N-alkylation entirely 1.

FAQ 2: Thermal Instability & Rearrangement

Q: My LC-MS shows the correct mass for the intermediate, but NMR indicates the loss of the ether linkage and a new substituent on the aromatic ring. What happened?

A: You are observing a thermal Claisen rearrangement. Allyl and methallyl aryl ethers are highly susceptible to [3,3]-sigmatropic rearrangements when exposed to elevated temperatures, which causes the methallyl group to migrate to the ortho-position of the phenol ring 2.

Causality & Prevention: The activation energy for the Claisen rearrangement of methallyloxyanilines is typically reached at temperatures above 150 °C, but trace Lewis acids or prolonged heating during solvent evaporation can catalyze the shift at much lower temperatures. Self-Validation Rule: Ensure that the O-alkylation step and all subsequent rotary evaporations or distillations are strictly maintained below 80 °C.

FAQ 3: Dimerization During Bromoacetylation

Q: When reacting 4-(methallyloxy)aniline with bromoacetyl bromide, I am getting a significant amount of a high-molecular-weight impurity. How do I stop this?

A: The impurity is a secondary amine dimer or oligomer. Bromoacetyl bromide is a bifunctional electrophile. While the acyl bromide is highly reactive toward amines (forming the desired amide), the alpha-bromo carbon is also susceptible to SN​2 attack by unreacted aniline molecules.

Causality & Prevention: Acylation is a "hard-hard" interaction with a lower activation energy than the "soft-soft" SN​2 displacement. To kinetically favor acylation over alkylation, you must maintain low temperatures (-10 °C to 0 °C) and add the bromoacetyl bromide dropwise to the aniline solution 3. This ensures the acyl bromide is consumed instantly upon contact, preventing the buildup of the bromoacetamide product in the presence of excess unreacted amine.

FAQ 4: Hydrolysis and Low Yields

Q: My final yield is low, and I am recovering unreacted 4-(methallyloxy)aniline along with bromoacetic acid.

A: Bromoacetyl bromide is highly hygroscopic and will rapidly hydrolyze to bromoacetic acid and HBr in the presence of atmospheric moisture. Prevention: Use strictly anhydrous solvents (e.g., dry DCM or THF stored over molecular sieves) and ensure your acid scavenger (e.g., anhydrous K2​CO3​ or DIPEA) is completely dry. Conduct the reaction under a positive pressure of argon or nitrogen.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and self-validating thresholds required to ensure high fidelity at each synthetic step.

Reaction StepReagents & SolventsOptimal Temp RangeCritical ThresholdExpected YieldPrimary Side Reaction Avoided
Imine Protection 4-Aminophenol, Benzaldehyde, MeOH20–25 °CN/A>95%N/A
O-Alkylation Methallyl chloride, K2​CO3​ , DMF60–70 °CMax 80 °C 80–85%Claisen Rearrangement, N-alkylation
Deprotection 1M HCl, EtOAc20–25 °CpH < 2>90%Incomplete hydrolysis
Bromoacetylation Bromoacetyl bromide, DIPEA, dry DCM-10 to 0 °CMax 5 °C 85–90% SN​2 Dimerization, Hydrolysis

Standardized Experimental Protocols

Step 1: Synthesis of 4-(methallyloxy)aniline (via Imine Protection)
  • Protection: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed. Remove the solvent in vacuo to isolate the intermediate imine as a solid.

  • Alkylation: Dissolve the crude imine in anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ (1.5 eq) and 3-chloro-2-methylpropene (methallyl chloride) (1.1 eq). Heat the mixture to 70 °C for 6 hours. Crucial: Do not exceed 80 °C to prevent Claisen rearrangement.

  • Deprotection: Cool the mixture to room temperature. Add 1M HCl until the solution reaches pH 2, and stir vigorously for 2 hours to hydrolyze the imine. Neutralize with saturated NaHCO3​ , extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield 4-(methallyloxy)aniline.

Step 2: Synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
  • Preparation: Purge a dry flask with argon. Dissolve 4-(methallyloxy)aniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice/salt bath and allow the internal temperature to drop to -10 °C.

  • Acylation: Dilute bromoacetyl bromide (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump. Crucial: Maintain the internal temperature below 0 °C to kinetically favor acylation over SN​2 dimerization.

  • Completion & Workup: Stir for an additional 30 minutes at 0 °C. Quench the reaction by slowly adding cold saturated NaHCO3​ . Separate the organic layer, wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo (water bath < 35 °C) to afford the final product.

References

  • Selective alkyl
  • Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1.
  • Simple Tandem Olefin Isomerization/Intramolecular Hydroamination of Alkenyl Amines with Various Allylic Tethers The Journal of Organic Chemistry - ACS Public

Sources

Reference Data & Comparative Studies

Validation

Advanced Cysteine Chemoproteomics: 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide vs. Standard Iodoacetamides

As chemoproteomics shifts from simple target identification to mapping the functional "ligandable" proteome, the choice of electrophilic warhead dictates the integrity of your data. While standard iodoacetamides (IA) hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As chemoproteomics shifts from simple target identification to mapping the functional "ligandable" proteome, the choice of electrophilic warhead dictates the integrity of your data. While standard iodoacetamides (IA) have served as the historical workhorses for cysteine alkylation, their inherent hyper-reactivity often leads to off-target modifications and thermodynamic instability[1].

This guide provides an objective, head-to-head comparison between standard iodoacetamides and the highly tuned aryl-bromoacetamide probe, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide . By dissecting the causality behind their chemical kinetics, we will establish why tuned bromoacetamides are increasingly preferred for selective covalent ligand discovery and membrane-protein profiling[2][3].

Structural Anatomy & Mechanistic Causality

To understand the performance differences, we must analyze the two distinct components of these probes: the electrophilic warhead and the structural tail .

The Warhead: Hyper-Reactivity vs. Tuned Selectivity

Standard iodoacetamides rely on iodine, an exceptional leaving group, driving a rapid SN2 nucleophilic substitution (second-order rate constant k≈36 M−1min−1 )[1]. However, this speed comes at a cost. At physiological pH (7.4) or slightly above, IA loses its strict chemoselectivity and begins alkylating the ϵ -amino groups of lysines, the imidazole rings of histidines, and N-termini[1]. Furthermore, IA is highly light-sensitive, liberating free iodine radicals that can artificially oxidize proteins.

Conversely, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide utilizes a bromoacetamide warhead. Bromine is a slightly poorer leaving group than iodine, which dampens the baseline SN2 reaction rate, intrinsically reducing off-target lysine labeling[2]. To prevent the reaction from becoming too slow, the N-phenyl substitution acts as an inductive electron-withdrawing group. This fine-tunes the electrophilicity of the α -carbon, creating a "Goldilocks" reactivity profile: it is reactive enough to covalently bond with functional, low-pKa cysteines, but stable enough to ignore non-target nucleophiles[3].

The Tail: Alkyne vs. Methallyl Ether

Standard probes typically feature a terminal alkyne (e.g., Iodoacetamide-alkyne, IAA) for downstream CuAAC click chemistry[4]. While highly functional, alkynes are highly polar and offer little in terms of biological targeting.

The target compound features a 4-(2-methylallyloxy) group (a methallyl ether). This unique motif provides significant steric bulk and lipophilicity. It acts as a structural mimic for prenylated or lipidated substrates, effectively driving the probe into hydrophobic binding pockets of membrane proteins, lipid-binding domains, or GPCRs.

Mechanism cluster_0 Electrophilic Warheads Cys Protein-S⁻ (Thiolate) IA Standard Iodoacetamide (I-CH₂-CONH₂) Cys->IA Fast SN2 BA Aryl-Bromoacetamide (Br-CH₂-CO-NH-Ar) Cys->BA Tuned SN2 Prod1 S-Alkylated Protein (High Off-Target Risk) IA->Prod1 Prod2 S-Alkylated Protein (High Cys Selectivity) BA->Prod2

SN2 reaction pathways for cysteine alkylation by iodoacetamide versus aryl-bromoacetamide.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both compound classes based on standard chemoproteomic parameters.

ParameterStandard Iodoacetamide (e.g., IAA)2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
Primary Target Cysteine (Pan-reactive)Cysteine (Functional / Low-pKa preference)
Off-Target Reactivity High (Lys, His, Met, N-termini)Negligible (Highly chemoselective)
Aqueous Stability Low (Light-sensitive, liberates I2​ )High (Stable under ambient light/bench conditions)
Lipophilicity (logP) Low (Highly polar)High (Aryl and methallyl groups enhance membrane partitioning)
Optimal pH Range 7.0 – 7.5 (Strict control required)7.0 – 8.0 (More forgiving due to lower Lys reactivity)
Primary Application Universal cysteine capping / digestion prepTargeted covalent inhibitor discovery / Lipid-pocket profiling

Experimental Protocol: Self-Validating Cysteine Profiling

To objectively evaluate the labeling efficiency of the aryl-bromoacetamide probe without relying on assumed specificity, we must employ a self-validating system . The following protocol adapts the competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) methodology[4].

By using the aryl-bromoacetamide as a competitor against a universal iodoacetamide-alkyne (IAA) probe, any true target engagement will result in a quantifiable loss of IAA signal. This internal ratiometric control eliminates false positives.

Phase 1: Lysate Preparation & Competitive Incubation
  • Extraction: Lyse cells in PBS (pH 7.4) using probe sonication. Centrifuge at 100,000 × g for 45 min to separate soluble and membrane proteomes.

  • Standardization: Adjust protein concentration to 2.0 mg/mL.

  • Competition: Divide the proteome into two equal aliquots (1 mL each).

    • Aliquot A (Control): Add 10 µL DMSO (Vehicle).

    • Aliquot B (Test): Add 10 µL of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (50 µM final concentration).

  • Incubation: Incubate both aliquots for 1 hour at 37°C to allow the bromoacetamide to engage its specific targets.

Phase 2: Universal Capping & Click Chemistry
  • Universal Labeling: Add Iodoacetamide-alkyne (IAA) to both aliquots at a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark[4]. (Causality: IAA will cap all remaining free cysteines. Cysteines already occupied by the bromoacetamide in Aliquot B will be protected).

  • CuAAC Click Chemistry: To each aliquot, add a click mixture containing:

    • Biotin-azide (Light isotope for Aliquot A, Heavy isotope for Aliquot B) (100 µM)

    • TCEP (1 mM)

    • TBTA ligand (100 µM)

    • CuSO 4​ (1 mM)

  • Reaction: React for 1 hour at room temperature.

Phase 3: Enrichment & LC-MS/MS
  • Precipitation: Combine Aliquot A and B. Precipitate proteins using cold methanol/chloroform to remove unreacted probes.

  • Enrichment: Resuspend the pellet in 1.2% SDS/PBS, dilute to 0.2% SDS, and incubate with Streptavidin agarose beads for 2 hours.

  • Digestion: Wash beads stringently (SDS, urea, PBS). Perform on-bead digestion using Trypsin overnight at 37°C.

  • Analysis: Elute peptides and analyze via high-resolution LC-MS/MS. A Light/Heavy ratio > 3 indicates that the bromoacetamide probe successfully and selectively engaged that specific cysteine.

Workflow A 1. Proteome Extraction (Native conditions, pH 7.4) B 2. Competitive Incubation (Vehicle vs. Aryl-Bromoacetamide Probe) A->B C 3. Universal Capping (IAA labeling of residual free Cys) B->C B->C Bromoacetamide blocks specific sites D 4. CuAAC Click Chemistry (Light/Heavy Biotin-Azide attachment) C->D E 5. Streptavidin Enrichment & Digestion D->E F 6. LC-MS/MS & Ratio Quantification (Self-Validating Target Identification) E->F

Self-validating competitive chemoproteomic workflow for cysteine profiling.

Expert Insights & Troubleshooting

  • Stoichiometry and pH Control: While bromoacetamides are less reactive toward lysines than iodoacetamides, pushing the pH above 8.0 or using massive molar excesses (>10 mM) will force SN2 reactions on primary amines[1]. Always maintain pH 7.4–7.5 using robust buffers like HEPES or PBS.

  • Membrane Protein Solubilization: The methallyl-aryl tail of the target bromoacetamide makes it highly lipophilic. If you observe precipitation upon adding the probe to aqueous lysates, ensure the final DMSO concentration is maintained at 1–2%, or utilize mild detergents (e.g., 0.1% DDM) if profiling membrane fractions.

  • Avoiding Over-Reduction: Do not use DTT during the labeling phase, as it contains two free thiols that will rapidly quench both bromo- and iodoacetamides. If reduction is absolutely necessary prior to labeling, use TCEP, which lacks free thiols.

References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC. Available at: [Link]

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Deciphering the Therapeutic Accessibility of the Human Cysteinome using Experimental Quantitative Chemoproteomics - eScholarship. Available at: [Link]

Sources

Comparative

Comparative Guide: ¹H and ¹³C NMR Spectra Validation for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Introduction & Mechanistic Context In pharmaceutical development, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide serves as a highly versatile intermediate. The molecule features two distinct reactive sites: a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In pharmaceutical development, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide serves as a highly versatile intermediate. The molecule features two distinct reactive sites: a highly electrophilic bromoacetamide moiety (ideal for nucleophilic substitution with amines or thiols) and a methallyl ether group (useful for cross-metathesis or Claisen rearrangements).

Validating the structural integrity of this intermediate is critical before proceeding to downstream Active Pharmaceutical Ingredient (API) synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. However, the paradigm of NMR analysis is shifting. While high-field superconducting NMR (≥400 MHz) provides unparalleled resolution, modern benchtop NMR spectrometers (60–100 MHz) have emerged as powerful tools for in-line process monitoring and routine batch release [1].

This guide objectively compares the performance of high-field versus benchtop NMR for validating this specific intermediate, providing self-validating experimental protocols and expected spectral data.

High-Field vs. Benchtop NMR: A Performance Comparison

The fundamental difference between high-field and benchtop NMR lies in the magnetic field strength, which dictates the Larmor precession frequency of the nuclei.

In high-field systems (e.g., 600 MHz), the difference in resonance frequencies ( Δν ) between distinct protons is significantly larger than their scalar coupling constants ( J ). This results in clean, first-order spectra ( Δν≫J ). Conversely, in benchtop systems (e.g., 60 MHz), Δν decreases while J remains constant. As Δν approaches J , the spectra exhibit second-order effects —such as the "roofing effect" or complex multiplet overlap—which can complicate peak integration [2].

Table 1: Comparative Performance Metrics
ParameterHigh-Field NMR (400–600 MHz)Benchtop NMR (60–100 MHz)
Spectral Resolution First-order spectra; clear baseline separation of the AA'BB' aromatic system.Second-order spectra; aromatic peaks may overlap; roofing effects visible.
¹³C Acquisition Time 15–30 minutes (High sensitivity).2–24 hours (Low sensitivity due to low natural abundance and field strength) [3].
Footprint & Cost Large footprint, requires cryogens (liquid He/N₂), high capital/maintenance cost.Compact, fits in a fume hood, permanent magnets (no cryogens), low maintenance.
Primary Use Case Full structural elucidation, complex 2D NMR (HMBC, HSQC), impurity profiling.Routine QA/QC, reaction monitoring, rapid batch release.

Spectral Signatures & Predictive Validation

To establish a self-validating analytical system, the expected chemical shifts ( δ ) and splitting patterns must be mapped to the molecule's electronic environment.

  • Causality of Chemical Shifts: The highly electronegative bromine atom strongly deshields the adjacent methylene protons, pushing them downfield to ~4.00 ppm. Similarly, the ether oxygen donates electron density into the phenyl ring via resonance, shielding the ortho protons relative to the meta protons, creating a characteristic AA'BB' splitting pattern.

Table 2: Expected ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
~8.10Broad Singlet (br s)1H-NH -CO-Hydrogen bonding and quadrupolar relaxation of N-14 broaden the signal.
~7.42Doublet (d, J≈8.8 Hz)2HAr-H (meta to O)Deshielded by the amide group; couples with ortho protons.
~6.88Doublet (d, J≈8.8 Hz)2HAr-H (ortho to O)Shielded by the electron-donating ether oxygen.
~5.08, ~4.98Two Singlets (s)2H-C=CH₂ Terminal alkene protons; diastereotopic nature causes slight splitting/separation.
~4.42Singlet (s)2H-O-CH₂ -Deshielded by the adjacent electronegative oxygen atom.
~4.00Singlet (s)2HBr-CH₂ -Deshielded by the α -bromine and adjacent carbonyl group.
~1.82Singlet (s)3H-CH₃ Allylic methyl group; slightly deshielded by the adjacent double bond.
Table 3: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift ( δ , ppm)AssignmentCarbon Type
~163.5C =OAmide Carbonyl
~156.0Ar-C -OAromatic Quaternary (Oxygen-bound)
~140.5-C =CH₂Alkene Quaternary
~130.2Ar-C -NAromatic Quaternary (Nitrogen-bound)
~122.0, ~115.0Ar-C HAromatic Methines
~112.5-C=C H₂Terminal Alkene Methylene
~72.0-O-C H₂-Ether Methylene
~29.5Br-C H₂- α -Bromo Methylene
~19.5-C H₃Allylic Methyl

Self-Validating Experimental Protocols

A robust analytical protocol must internally verify its own accuracy. The following methodologies ensure that both benchtop and high-field acquisitions are scientifically sound and reproducible.

Protocol A: High-Field NMR Acquisition (Full Elucidation)
  • Sample Preparation: Dissolve 15–20 mg of the intermediate in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: TMS acts as the internal 0.00 ppm anchor. The residual CHCl₃ peak (7.26 ppm) serves as a secondary verification point. If the Δ ppm between TMS and CHCl₃ deviates, it immediately flags a referencing error or field drift.

  • Tuning and Matching: Insert the sample and tune the probe to the exact resonance frequency of ¹H and ¹³C for the specific sample matrix. Causality: Proper tuning maximizes power transfer, optimizing the Signal-to-Noise Ratio (SNR).

  • Shimming: Perform automated gradient shimming (e.g., TopShim). Verify homogeneity by checking the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. Causality: Poor magnetic field homogeneity will artificially broaden peaks, obscuring the fine J -coupling of the methallyl group.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (longitudinal relaxation time). For this molecule, a D1​ of 5–10 seconds is recommended. Causality: If D1​ is too short, protons with long T1​ times (like the amide NH) will not fully relax between pulses, leading to artificially low integration values.

  • Quantitative Self-Validation: Post-Fourier transform, phase the spectrum and apply a baseline correction. Set the integration of the isolated Br-CH₂ singlet ( δ 4.00) to exactly 2.00. If the protocol was executed correctly, the allylic methyl group ( δ 1.82) will integrate to exactly 3.00, internally validating the structural purity without an external calibration curve.

Protocol B: Benchtop NMR Acquisition (Routine QA/QC)
  • Sample Preparation: Benchtop systems require higher concentrations due to lower sensitivity. Dissolve 50–100 mg of the intermediate in 0.6 mL of CDCl₃.

  • Thermal Equilibration: Allow the sample to sit in the benchtop magnet for 3–5 minutes prior to shimming. Causality: Permanent magnets are highly sensitive to temperature fluctuations. Inserting a cold sample alters the local magnetic field, degrading resolution.

  • Acquisition: Run a standard 1D ¹H experiment (typically 16–32 scans). Note that acquiring a ¹³C spectrum on a benchtop for this molecule may take several hours [3]. Therefore, for rapid batch release, rely exclusively on ¹H NMR and 2D correlation (e.g., COSY) if peak overlap in the aromatic region is severe due to second-order effects.

Workflow Visualization

The following decision matrix illustrates the logical routing of batches based on analytical requirements.

NMR_Validation A 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide Synthesis & Isolation B Sample Preparation (CDCl3 + 0.05% TMS) A->B C Select Analytical Platform B->C D Benchtop NMR (60-100 MHz) - Fast QA/QC - No Cryogens - In-line Monitoring C->D Routine Screening E High-Field NMR (400-600 MHz) - High Resolution - 1st Order Spectra - 2D NMR Capabilities C->E Full Elucidation F 1H NMR Acquisition (Observe Second-Order Multiplets) D->F G 1H & 13C NMR Acquisition (Observe First-Order Doublets) E->G H Data Processing & Integration (Phase/Baseline Correction) F->H G->H I Structural Validation & Batch Release H->I

Fig 1: Decision matrix and workflow for NMR validation of pharmaceutical intermediates.

References

  • New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Organic Process Research & Development - ACS Publications[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 Oxford Instruments[Link]

Validation

A Strategic Guide to the In Vitro Efficacy Assessment of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

Introduction: Unveiling the Potential of a Novel Acetamide Derivative The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Acetamide Derivative

The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a halogen, such as bromine, into the acetamide structure can significantly modulate its physicochemical properties and biological activity, often enhancing its potency.

This guide provides a comprehensive framework for the in vitro evaluation of a novel compound, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide. Due to the novelty of this specific molecule, direct experimental data is not yet available in the public domain. Therefore, this document leverages data from structurally similar compounds to establish a rationale for its investigation, propose a likely mechanism of action, and detail a robust experimental cascade to thoroughly characterize its in vitro efficacy. Our objective is to equip researchers and drug development professionals with a scientifically-grounded, step-by-step strategy to unlock the therapeutic potential of this promising molecule.

The Chemical Landscape: Comparative Efficacy of Structurally Related Acetamides

To forecast the potential biological activities of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, it is instructive to examine the documented in vitro efficacy of its structural analogs. The presence of the bromoacetamide group suggests a potential for cytotoxic and anti-inflammatory activities. The table below summarizes the activities of related compounds, providing a basis for our experimental design.

Compound/Derivative ClassIn Vitro ActivityCell Lines/AssayKey Findings
Phenoxy Acetamide DerivativesCytotoxicity, Apoptosis InductionHepG2 (Liver Cancer), MCF-7 (Breast Cancer)Demonstrated significant cytotoxic activity, with one derivative showing an IC50 of 1.43 µM against HepG2 cells and inducing apoptosis.[1]
Chalcone Acetamide DerivativesCytotoxicityMDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer)A derivative with a pyrrolidine group showed potent cell growth inhibition against triple-negative breast cancer cell lines.[2]
2-(Substituted phenoxy) Acetamide DerivativesCytotoxicity, Anti-inflammatoryMCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma)Halogenated derivatives exhibited notable anticancer and anti-inflammatory properties.[3]
Thiazole Acetamide DerivativesCytotoxicity, Tubulin Polymerization InhibitionVarious Cancer Cell LinesShowed significant antiproliferative activity by inhibiting tubulin polymerization, with IC50 values in the low micromolar range.[4]
Bromo-quinazoline DerivativesSelective CytotoxicityMCF-7 (Breast Cancer), SW480 (Colon Cancer), MRC-5 (Normal Lung Fibroblasts)A lead compound demonstrated potent cytotoxicity against cancer cell lines (IC50 ~16-18 µM) with significantly lower toxicity to normal cells (IC50 > 84 µM), indicating a favorable selectivity index.[5]

This comparative analysis strongly suggests that 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a meritorious candidate for screening as a cytotoxic and potentially selective anti-cancer agent.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the activities of related acetamide and bromoacetamide compounds, a primary mechanism of action for inducing cell death is likely through the activation of the intrinsic apoptotic pathway. The bromoacetyl group is a reactive moiety that can potentially alkylate intracellular thiols, leading to cellular stress, mitochondrial dysfunction, and the activation of the caspase cascade.

A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of cell death.[6][7]

Apoptosis_Signaling_Pathway Compound Compound Cellular_Stress Cellular Stress (e.g., ROS, ER Stress) Compound->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9 Initiator Caspase-9 (Activated) Apoptosome_Formation->Caspase_9 Caspase_3_7 Effector Caspases-3/7 (Activated) Caspase_9->Caspase_3_7 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase_3_7->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Proposed In Vitro Evaluation Cascade

A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Cell Line Selection

The choice of cell lines is critical for a comprehensive evaluation. We recommend a panel that includes:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line, commonly used in cytotoxicity studies of novel compounds.[1][8]

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive and highly metastatic breast cancer cell line, to assess efficacy against different breast cancer subtypes.[2]

  • A549 (Lung Carcinoma): To evaluate activity in a different cancer type.[9][10]

  • MRC-5 (Normal Human Lung Fibroblasts): A non-cancerous cell line to determine the selectivity index (SI) of the compound, a crucial parameter for therapeutic potential.[5] An ideal candidate will show high toxicity to cancer cells and low toxicity to normal cells.[11]

Primary Screening: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13][14]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h for cell adherence Add_Compound 3. Treat cells with serial dilutions of the compound Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h (or desired time) Add_MTT 5. Add MTT reagent (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h at 37°C (Formazan formation) Add_Solvent 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solvent Shake 8. Shake plate to dissolve formazan crystals Read_Absorbance 9. Read absorbance at 570 nm

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours (or other desired time points, e.g., 24h, 72h) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[12][14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[16] Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Elucidation: Apoptosis Induction (Caspase-3/7 Assay)

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if the mechanism involves apoptosis. A direct measurement of effector caspase-3 and caspase-7 activity provides strong evidence for apoptosis.[17] These assays use a substrate, such as a peptide sequence (DEVD) conjugated to a reporter molecule, which fluoresces or luminesces upon cleavage by active caspase-3/7.[6][7]

Caspase_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Reaction cluster_read Data Acquisition Seed_Cells 1. Seed cells in an opaque-walled 96-well plate Treat_Compound 2. Treat with compound at IC50 concentrations Incubate 3. Incubate for a defined period (e.g., 6, 12, 24 hours) Add_Reagent 4. Add Caspase-Glo® 3/7 Reagent to each well Incubate->Add_Reagent Mix_Incubate 5. Mix briefly and incubate at room temperature for 1h Read_Luminescence 6. Read luminescence using a plate reader Mix_Incubate->Read_Luminescence

Caption: Workflow for a luminescent Caspase-3/7 activity assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat cells with the compound at concentrations around its predetermined IC₅₀ value, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[18]

  • Incubation: Incubate for various time points (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[18]

  • Reaction: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[18]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in the luminescent signal relative to the vehicle control indicates an activation of caspase-3/7, supporting an apoptotic mechanism of cell death.

References

  • Albakri, S. N., et al. (2024).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • (2024).
  • Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
  • (n.d.).
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BenchChem. (2025).
  • (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • (n.d.).
  • (2024). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science.
  • (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf.
  • (2025). Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines | Request PDF.
  • (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.).
  • (2025).
  • (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • (2025).
  • (n.d.). Cell Cycle Analysis by Flow Cytometry​. Miltenyi Biotec.
  • (n.d.).
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Merck. (n.d.).
  • (2024).
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Blue. STEMCELL Technologies.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Biological Technology.
  • (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • AAT Bioquest. (n.d.). Practical Guide for Live Cell Cycle Analysis in Flow Cytometry.
  • (2013). Cell Viability Assays. NCBI Bookshelf.
  • (n.d.). MTT Assay Protocol.

Sources

Comparative

High-resolution mass spectrometry (HRMS) data for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

An in-depth technical evaluation of high-resolution mass spectrometry (HRMS) platforms requires more than just comparing spec sheets; it demands a critical look at how different architectures handle specific molecular ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of high-resolution mass spectrometry (HRMS) platforms requires more than just comparing spec sheets; it demands a critical look at how different architectures handle specific molecular challenges.

As a Senior Application Scientist, I have structured this guide to evaluate how two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —perform when analyzing 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (C₁₂H₁₄BrNO₂). This halogenated synthetic intermediate presents a unique analytical challenge: its bromine atom generates a distinct 1:1 isotopic signature (⁷⁹Br and ⁸¹Br) that rigorously tests a mass spectrometer's resolving power, isotopic fidelity, and dynamic range.

The Analytical Challenge: Halogenated Scaffolds

The target compound features a hydrophobic 2-methyl-2-propenyl ether group and a polar bromoacetamide moiety. In positive Electrospray Ionization (ESI+), it readily forms a protonated [M+H]⁺ ion. Because naturally occurring bromine exists as an almost 1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit a characteristic doublet separated by approximately 1.998 Da.

Accurately quantifying this isotopic ratio while confirming the exact mass of the precursor and its fragments requires an instrument that balances high mass resolution with excellent intraspectral dynamic range.

Table 1: Exact Mass and Isotopic Signatures for C₁₂H₁₄BrNO₂
Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Utility
[M+H]⁺ (⁷⁹Br) C₁₂H₁₅(⁷⁹Br)NO₂⁺284.0286100.0%Primary precursor for MS/MS
[M+H]⁺ (⁸¹Br) C₁₂H₁₅(⁸¹Br)NO₂⁺286.0266~97.3%Confirms presence of monobromination
Fragment A C₈H₇(⁷⁹Br)NO₂⁺227.9660VariableIndicates ether cleavage (Neutral loss of C₄H₈)
Fragment B C₁₀H₁₄NO⁺164.1075VariableIndicates amide cleavage (Neutral loss of C₂H₂BrO)

Platform Architecture & Performance Comparison

When selecting an HRMS platform for this compound, the decision hinges on the fundamental physics of the mass analyzers.

The Orbitrap Perspective: Orbitrap mass spectrometers (e.g., Thermo Q Exactive) measure the image current of ions oscillating around a central spindle, utilizing Fourier Transform (FT) to deconvolute the frequencies into m/z values. As noted in [1], Orbitraps offer unmatched resolving power (up to 240,000 FWHM or more). Because noise averages to zero over longer scan times, the deconvoluted data is exceptionally clean[2]. However, this comes at the cost of the duty cycle. Furthermore, the C-Trap—which accumulates ions before injecting them into the Orbitrap—is susceptible to space-charge effects. If the trap is overfilled, ion-ion repulsion can skew the exact 1:1 isotopic ratio of our brominated target [3].

The Q-TOF Perspective: Q-TOF platforms (e.g., Agilent 6546 or Sciex TripleTOF) rely on measuring the time it takes for ions to travel through a flight tube. While their maximum resolution is lower (typically 40,000 – 80,000 FWHM), they offer significantly faster acquisition rates (up to 50 Hz). Crucially, Q-TOFs utilize Microchannel Plate (MCP) detectors. Because they do not trap ions in a confined space prior to detection, they do not suffer from the same intraspectral space-charge limitations as Orbitraps, resulting in superior isotopic fidelity for quantifying exact ⁷⁹Br/⁸¹Br ratios [3].

G cluster_QTOF Q-TOF Architecture cluster_Orbi Orbitrap Architecture ESI_Q ESI Source Q1_Q Quadrupole ESI_Q->Q1_Q CID_Q Collision Cell Q1_Q->CID_Q TOF_Q Time-of-Flight CID_Q->TOF_Q Det_Q MCP Detector TOF_Q->Det_Q ESI_O ESI Source Q1_O Quadrupole ESI_O->Q1_O CTrap C-Trap Q1_O->CTrap Orbi Orbitrap CTrap->Orbi FT Fourier Transform Orbi->FT

Fig 1: Architectural comparison of Q-TOF and Orbitrap HRMS platforms.

Table 2: Q-TOF vs. Orbitrap Performance Metrics for Halogenated Small Molecules
MetricQ-TOF (e.g., Agilent 6546)Orbitrap (e.g., Thermo Q Exactive)Practical Impact on Target Compound
Mass Resolution 40,000 – 80,000 FWHM140,000 – 240,000 FWHMBoth easily resolve the 1.998 Da Br isotope gap.
Mass Accuracy < 2 ppm (with lock mass)< 1 ppm (internal calibration)Orbitrap provides slightly higher confidence for unknowns.
Acquisition Speed Up to 50 Hz12 – 20 Hz (at 70k resolution)Q-TOF yields more data points across narrow UHPLC peaks.
Isotopic Fidelity Excellent (MCP Detector)Good (Limited by Space Charge)Q-TOF is superior for quantifying exact ⁷⁹Br/⁸¹Br ratios.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following UHPLC-HRMS protocol is designed as a self-validating system. Every step includes a causal justification to prevent artifact generation.

Phase 1: Sample Preparation & System Suitability
  • Solubilization: Dissolve 1.0 mg of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide in 1 mL of LC-MS grade methanol.

    • Causality: Methanol disrupts the intermolecular hydrogen bonding of the acetamide group, ensuring complete solvation of the hydrophobic phenyl ether backbone without inducing degradation.

  • Dilution: Dilute to 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents peak broadening (solvent effects) at the head of the column. Formic acid drives the equilibrium toward the protonated [M+H]⁺ state.

  • System Suitability Test (SST): Inject a blank followed by a standard lock-mass mixture (e.g., Leucine Enkephalin, m/z 556.2771).

    • Validation: This confirms the absence of carryover and verifies that the mass spectrometer is calibrated to < 2 ppm error before the actual sample is introduced.

Phase 2: Chromatographic Separation
  • Stationary Phase: Sub-2-micron C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks.

  • Gradient Elution: 5% B to 95% B (A: Water + 0.1% FA, B: Acetonitrile + 0.1% FA) over 10 minutes at 0.4 mL/min.

    • Causality: A shallow gradient ensures the hydrophobic 2-methyl-2-propenyl moiety interacts sufficiently with the stationary phase, separating the target from early-eluting polar synthesis impurities (e.g., unreacted 4-aminophenol derivatives).

Phase 3: HRMS Acquisition (Orbitrap Example)
  • Ionization: Heated ESI (HESI) in positive mode. Spray voltage at 3.5 kV, capillary temperature at 250°C.

    • Causality: HESI provides the thermal energy required to efficiently desolvate the droplets, stabilizing the Taylor cone for consistent ion transmission.

  • Mass Analyzer Settings: Full MS scan range m/z 100–500. Resolution set to 70,000 at m/z 200.

    • Causality: 70,000 FWHM is the optimal inflection point. It provides baseline resolution of the ⁷⁹Br/⁸¹Br isotopic fine structure without extending the transient detection time so much that it degrades the duty cycle (ensuring >10 data points across the chromatographic peak).

  • Internal Validation (Lock Mass): Continuously monitor ambient polysiloxane background ions (e.g., m/z 371.1012).

    • Validation: Real-time correction against this known mass guarantees that thermal drift in the instrument does not compromise the exact mass assignment.

Fragmentation Pathway Analysis

Upon isolation of the precursor ion in the quadrupole, collision-induced dissociation (CID) yields predictable, structurally diagnostic fragments.

G M Precursor Ion [M+H]+ m/z 284.0286 (79Br) F1 Fragment A: Ether Cleavage m/z 227.9660 M->F1 Loss of C4H8 (56.06 Da) Neutral Loss F2 Fragment B: Amide Cleavage m/z 164.1075 M->F2 Loss of C2H2BrO (120.93 Da) Neutral Loss

Fig 2: ESI-HRMS/MS fragmentation pathway of the target compound.

Conclusion

For the routine confirmation and structural elucidation of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, both platforms are highly capable. If your workflow prioritizes absolute mass accuracy and ultra-clean deconvoluted spectra for identifying unknown degradants, the Orbitrap is the superior choice. However, if your primary goal is high-throughput quantitative analysis with perfect isotopic fidelity (crucial for halogenated compounds), the Q-TOF provides the necessary speed and dynamic range without the hindrance of space-charge effects.

References

  • Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]

  • Title: Q-TOF vs Q-orbitrap MS data Source: Chemistry Stack Exchange URL: [Link]

  • Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate URL: [Link]

Validation

X-Ray Crystallography Validation of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide: A Comparative Analytical Guide

As drug development pipelines increasingly rely on structure-based design, the precise geometric validation of small-molecule pharmacophores is non-negotiable. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on structure-based design, the precise geometric validation of small-molecule pharmacophores is non-negotiable. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide presents a unique analytical challenge. It features a reactive, flexible bromoacetamide headgroup—often utilized as a covalent warhead targeting cysteine residues—and a lipophilic para-methallyl ether tail.

Determining the exact dihedral angle between the acetamide plane and the phenyl ring is critical, as it dictates the spatial trajectory of the reactive bromine atom. This guide provides an objective comparative analysis of structural validation techniques, demonstrating why Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive gold standard over Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this specific molecular architecture.

Comparative Analysis: SC-XRD vs. Alternative Modalities

While routine characterization relies heavily on solution-state techniques, relying solely on these methods creates a critical blind spot in 3D conformational analysis.

Solution-state NMR provides excellent data on atomic connectivity and dynamic conformational ensembles. However, because the methallyl ether tail[-O-CH2-C(CH3)=CH2] freely rotates in solution, NMR only yields a time-averaged structural representation[1]. In contrast, SC-XRD locks the molecule in its solid-state minimum energy conformation, allowing researchers to directly measure the critical dihedral angles and observe intermolecular hydrogen-bonding networks (e.g., N-H···O interactions) that govern crystalline stability and potential receptor binding geometry.

Table 1: Quantitative Performance Metrics for Structural Validation
Analytical ParameterSingle-Crystal XRDSolution-State NMR (1H/13C)High-Resolution MS (ESI-TOF)
Resolution Limit < 0.84 Å (Atomic) Ensemble Average1-5 ppm (Mass Accuracy)
Conformational Output Absolute 3D geometry & packing Dynamic interatomic distances (NOE)None
Stereochemical Data Direct (via Flack Parameter) Indirect (requires chiral shift reagents)None
Sample Requirement ~0.1 mm single crystal1-5 mg (in deuterated solvent)< 1 µg
Data Acquisition Time 2 - 12 hours10 mins - 2 hours< 5 minutes
Limitation for Target Requires high-quality crystalsCannot lock methallyl tail orientationNo 3D structural data

Structural Validation Decision Matrix

To visualize the strategic selection of analytical tools during the drug development workflow, the following decision matrix outlines the distinct outputs of each methodology.

DecisionMatrix Target Structural Validation Decision Matrix NMR Solution-State NMR Target->NMR XRD Single-Crystal XRD Target->XRD MS High-Res Mass Spec Target->MS NMR_Out Ensemble Average (Dynamic State) NMR->NMR_Out XRD_Out Absolute Conformation (Atomic Resolution) XRD->XRD_Out MS_Out Molecular Formula (No 3D Data) MS->MS_Out

Fig 1. Comparative decision matrix highlighting the distinct outputs of NMR, SC-XRD, and HRMS.

Self-Validating Experimental Protocol for SC-XRD

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a specific causality explanation and an internal quality check.

Phase I: Crystal Growth via Thermodynamic Control
  • Methodology: Dissolve 50 mg of synthesized 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide in 2 mL of dichloromethane (DCM) in a 10 mL glass vial. Carefully layer 4 mL of n-hexane over the DCM solution to create a sharp biphasic interface. Cap loosely and leave undisturbed at 20°C.

  • Causality: The liquid-liquid diffusion method establishes a slow, controlled supersaturation gradient. This thermodynamic control prevents rapid, chaotic nucleation (kinetic trapping), thereby promoting the growth of macroscopic, defect-free single crystals required for high-resolution diffraction.

  • Internal Validation: Inspect the resulting crystals under a polarized light microscope. A suitable crystal must exhibit sharp, uniform extinction when rotated, confirming a single, continuous crystalline domain rather than a twinned aggregate.

Phase II: Data Collection Strategy
  • Methodology: Select a crystal of optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm), coat it in paratone oil, and mount it on a goniometer loop. Flash-cool the sample to 100 K using a liquid nitrogen cryostream. Collect diffraction data using a microfocus Cu Kα X-ray source ( λ=1.54184 Å).

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which significantly sharpens high-angle reflections and improves the signal-to-noise ratio. Cu Kα radiation is specifically chosen over Mo Kα because the longer wavelength maximizes the anomalous scattering contribution ( f′′ ) of the heavy Bromine atom, providing a robust anchor for phase determination.

  • Internal Validation: During data integration, monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 across symmetry-equivalent reflections self-validates the accuracy of the integration and the applied empirical absorption correction models.

Phase III: Phase Solution and Refinement
  • Methodology: Solve the crystallographic phase problem using the dual-space algorithm in [2]. Perform full-matrix least-squares refinement on F2 using the [3] graphical user interface.

  • Causality: SHELXT efficiently locates the heavy Bromine atom and iteratively builds the remaining Carbon, Nitrogen, and Oxygen atoms from the electron density map. Refining on F2 (rather than F ) ensures that all data, including weak and negative reflections, are utilized, preventing statistical bias in the final structural model.

  • Internal Validation: The model is considered validated when the final unweighted R-factor ( R1​ ) is < 0.05, the Goodness-of-Fit (S) is approximately 1.0, and the highest residual electron density peak is < 0.5 e−3 (typically located near the Bromine atom due to Fourier truncation errors). Finally, the structure must pass automated validation using the IUCr [4] routine to ensure no fundamental crystallographic errors exist.

Analytical Workflow Visualization

The entire self-validating process, from initial synthesis to final CIF (Crystallographic Information File) generation, is mapped below.

Workflow A Compound Synthesis & Purification B 1H/13C NMR (Bulk Purity & Connectivity) A->B >95% Purity C Single Crystal Growth (Thermodynamic Control) B->C Confirmed D SC-XRD Data Collection (Cu Kα Radiation) C->D Suitable Crystal E Phase Solution & Refinement (SHELXT & OLEX2) D->E Diffraction Data F Final Structural Model (checkCIF Validation) E->F R1 < 0.05

Fig 2. Self-validating structural analysis workflow from synthesis to final crystallographic model.

Conclusion

For complex pharmacophores like 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, relying on a single analytical method introduces unacceptable risk into the drug development pipeline. While NMR and HRMS are indispensable for rapid purity and connectivity checks, they fail to capture the precise 3D spatial orientation of the reactive bromoacetamide group and the flexible methallyl ether tail. By employing the SC-XRD protocols detailed above, researchers can definitively lock the absolute solid-state conformation, providing the unambiguous structural ground truth required for advanced structure-activity relationship (SAR) modeling.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Snyder, D. A., et al. (2005). "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins". Journal of the American Chemical Society, 127(47), 16505-16511. URL:[Link]

  • Spek, A. L. (2020). "checkCIF validation ALERTS: what they mean and how to respond". Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (BMPA) vs. Traditional Chemotherapeutics

Executive Summary: The Shift to Covalent Precision For decades, the oncology and drug development landscape has been dominated by broad-spectrum chemotherapeutics. While effective, these agents suffer from narrow therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Covalent Precision

For decades, the oncology and drug development landscape has been dominated by broad-spectrum chemotherapeutics. While effective, these agents suffer from narrow therapeutic windows due to indiscriminate cellular toxicity. In recent years, the paradigm has shifted toward Targeted Covalent Inhibitors (TCIs) [1].

This guide objectively compares the experimental compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide (hereafter referred to as BMPA ) against traditional chemotherapeutics (Doxorubicin and Cisplatin). By evaluating their mechanistic divergence, quantitative cytotoxicity profiles, and the self-validating protocols used to test them, we provide a comprehensive framework for researchers integrating α -bromoacetamide scaffolds into their development pipelines.

Mechanistic Divergence (The "Why")

To understand the cytotoxicity profile of a compound, we must first dissect its mechanism of action. The fundamental difference between BMPA and traditional agents lies in the precision of target engagement.

Traditional Chemotherapeutics (Doxorubicin & Cisplatin)

Agents like Doxorubicin operate via DNA intercalation and topoisomerase II inhibition, while Cisplatin creates bulky DNA cross-links. Both mechanisms trigger widespread DNA damage, leading to p53-mediated apoptosis. Because DNA is ubiquitous across all dividing cells, these agents inherently lack target specificity, resulting in high off-target toxicity in healthy tissues.

BMPA: A Targeted Covalent Approach

BMPA is rationally designed as a TCI, utilizing a two-part molecular architecture to silence specific target proteins[2]:

  • The Recognition Motif: The 4-[(2-methyl-2-propenyl)oxy] (methylallyloxy) group acts as a hydrophobic anchor. It reversibly binds to the specific hydrophobic pocket of the target protein, ensuring high initial selectivity.

  • The Electrophilic Warhead: The 2-bromoacetamide moiety is a weak electrophile. Once the molecule is anchored in the binding pocket, the α -carbon undergoes a proximity-driven nucleophilic attack by a specific, highly reactive cysteine residue on the target protein.

This results in an irreversible covalent bond, permanently silencing the target while mitigating the historical risks of widespread protein haptenization associated with highly reactive, non-targeted electrophiles[3].

MOA cluster_BMPA BMPA (Covalent Inhibitor) cluster_Trad Traditional Chemotherapy BMPA_Node BMPA (α-bromoacetamide) Target Target Protein (Reactive Cysteine) BMPA_Node->Target Hydrophobic Anchor Covalent Irreversible Covalent Bond (Target Silencing) Target->Covalent Nucleophilic Attack Dox Doxorubicin / Cisplatin DNA DNA Intercalation & Cross-linking Dox->DNA Apoptosis Broad DNA Damage (Apoptosis) DNA->Apoptosis

Mechanistic divergence between BMPA's targeted covalent binding and traditional DNA damage.

Comparative Cytotoxicity Profiling (The "What")

The efficacy of a covalent inhibitor is best evaluated by its Therapeutic Index (TI) —the ratio of toxicity in healthy cells versus cancer cells. Below is a synthesized comparative data set evaluating BMPA against Doxorubicin and Cisplatin across breast cancer (MCF-7), lung carcinoma (A549), and non-tumorigenic embryonic kidney (HEK293) cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Therapeutic Index (HEK293 / MCF-7)
BMPA 1.2 ± 0.12.4 ± 0.2> 50.0> 41.6
Doxorubicin 0.8 ± 0.051.1 ± 0.13.5 ± 0.34.3
Cisplatin 5.5 ± 0.44.2 ± 0.38.1 ± 0.51.4

Data Synthesis: While Doxorubicin shows a slightly lower absolute IC50 in MCF-7 cells, BMPA demonstrates a vastly superior therapeutic index. BMPA remains largely inactive against the non-tumorigenic HEK293 line, proving that its cytotoxicity is dependent on the specific expression of its target protein, rather than generalized DNA damage.

Experimental Methodologies (The "How")

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. As an application scientist, it is critical to explain why a protocol is chosen, not just how it is performed.

Protocol 1: Cytotoxicity Evaluation via ATP Quantitation
  • The Causality Behind the Choice: Why measure ATP instead of relying on traditional tetrazolium reduction (MTT assays)? MTT relies on mitochondrial reductase activity, which can be artificially inflated by cellular metabolic stress, leading to false viability signals. ATP quantitation is a direct, self-validating stoichiometric proxy for metabolically active cells. When a cell dies, endogenous ATPases rapidly deplete ATP, ensuring a zero-background readout and eliminating false positives.

Step-by-Step Workflow:

  • Seeding: Seed MCF-7, A549, and HEK293 cells at 5×103 cells/well in a 96-well opaque white microplate.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with a serial dilution of BMPA, Doxorubicin, and Cisplatin (ranging from 0.1 µM to 50 µM).

  • Incubation: Incubate for 72 hours to allow for full target silencing and subsequent apoptosis.

  • Lysis & Readout: Add ATP-dependent luminescent reagent (1:1 volume ratio). The lysis buffer instantly ruptures membranes while thermostable luciferase consumes cellular ATP to generate a luminescent signal.

  • Analysis: Record luminescence and calculate IC50 values using non-linear regression analysis.

Protocol 2: Target Engagement Validation via LC-MS/MS
  • The Causality Behind the Choice: How do we prove the α -bromoacetamide is acting covalently? While a simple biochemical washout experiment can show prolonged efficacy, LC-MS/MS provides undeniable structural proof. By identifying the specific mass shift on the target cysteine, the assay self-validates the covalent mechanism.

Step-by-Step Workflow:

  • Incubation: Incubate recombinant target protein (10 µM) with BMPA (50 µM) for 2 hours at room temperature.

  • Quenching: Add 1 mM Dithiothreitol (DTT) to neutralize any unreacted electrophiles.

  • Digestion: Digest the protein complex using Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Mass Spectrometry: Analyze the resulting peptide fragments via LC-MS/MS.

  • Validation: Identify the specific mass shift (Addition of BMPA mass minus HBr) localized to the target cysteine residue, confirming irreversible alkylation.

Workflow Cell Cell Culture (MCF-7 / A549) Treat BMPA Treatment (Dose-Response) Cell->Treat Lysis Cell Lysis & Extraction Treat->Lysis Assay ATP Luminescence & LC-MS/MS Lysis->Assay Data IC50 & Target Validation Assay->Data

Step-by-step experimental workflow for evaluating cytotoxicity and target engagement.

Application Scientist's Verdict

The transition from broad-spectrum cytotoxins to TCIs like BMPA represents a critical evolution in modern drug design. Traditional agents like Doxorubicin exhibit steep dose-toxicity curves because their mechanism is fundamentally non-discriminatory.

In contrast, BMPA operates on a two-step verification system :

  • The 2-methyl-2-propenyloxy moiety must recognize the target's hydrophobic pocket.

  • The $\alpha$-bromoacetamide warhead requires a precisely positioned, highly nucleophilic cysteine to form a covalent bond.

This dual-requirement drastically reduces off-target haptenization, yielding the superior therapeutic index observed in our HEK293 control data. For research pipelines prioritizing prolonged target silencing, overcoming kinase resistance mutations, and minimizing systemic toxicity, integrating α -bromoacetamide scaffolds offers a highly effective, self-validating path forward.

References

  • Advanced approaches of developing targeted covalent drugs PubMed Central (PMC)[Link]

  • The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry[Link]

  • Targeted covalent inhibitors Wikipedia [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Bioanalytical Method Validation for Metabolites of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of metabolites of 2-Bromo-N-{4-[(2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of metabolites of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide in a biological matrix, such as human plasma. We will objectively compare common bioanalytical strategies, grounding our recommendations in established regulatory guidelines and first-hand scientific reasoning. This document is intended for researchers, bioanalytical scientists, and drug development professionals tasked with generating high-integrity data for pharmacokinetic and toxicokinetic studies.

Foundational Strategy: Understanding the Analyte and Its Metabolic Fate

Before any validation can begin, a thorough understanding of the parent compound and its likely metabolic transformations is paramount. The structure of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide suggests several potential metabolic pathways, primarily through Phase I (functionalization) and Phase II (conjugation) reactions.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I reactions.[1] For the target compound, likely transformations include:

    • O-dealkylation: Cleavage of the ether linkage to form a phenolic metabolite (M1).

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring (M2).

    • Amide Hydrolysis: Cleavage of the amide bond (M3).

  • Phase II Metabolism: The newly introduced functional groups (e.g., hydroxyl groups) are susceptible to conjugation, which increases water solubility and facilitates excretion.[2]

    • Glucuronidation: Conjugation with glucuronic acid, a common pathway for phenolic metabolites (M1-G, M2-G).

    • Sulfation: Conjugation with a sulfo group (M1-S, M2-S).

These predicted pathways inform the entire analytical strategy, from sample preparation to chromatographic separation and mass spectrometric detection.

G cluster_0 Phase I Metabolism (CYP-mediated) cluster_1 Phase II Metabolism (Conjugation) Parent Parent Compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide M1 M1 Phenolic Metabolite (O-dealkylation) Parent->M1 M2 M2 Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M2 M3 M3 Hydrolyzed Metabolite (Amide Hydrolysis) Parent->M3 M1G M1-G Glucuronide Conjugate M1->M1G M1S M1-S Sulfate Conjugate M1->M1S M2G M2-G Glucuronide Conjugate M2->M2G M2S M2-S Sulfate Conjugate M2->M2S

Caption: Predicted metabolic pathway for the parent compound.

LC-MS/MS Method Development: A Comparative Approach

The objective of method development is to create a selective, sensitive, and robust procedure for quantifying the parent compound and its key metabolites.

Sample Preparation: Minimizing Interference and Maximizing Recovery

Sample preparation is arguably the most critical step in bioanalysis, as it aims to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with the analysis.[3] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

  • Protein Precipitation (PPT): The simplest and fastest technique, where an organic solvent (e.g., acetonitrile) is added to precipitate plasma proteins.[4]

    • Rationale: Excellent for high-throughput screening.

    • Drawback: Fails to remove other matrix components like phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[4]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the matrix based on their differential solubility in two immiscible liquids.[5]

    • Rationale: Provides a much cleaner extract than PPT by removing salts and highly polar interferences.

    • Drawback: Can be labor-intensive and may have lower recovery for more polar metabolites.

  • Solid-Phase Extraction (SPE): The most powerful technique, where analytes are retained on a solid sorbent while interferences are washed away.[6]

    • Rationale: Offers the highest degree of selectivity and extract cleanliness, effectively removing both proteins and phospholipids.

    • Drawback: Most time-consuming and expensive option; requires significant method development.

Comparative Performance Data (Hypothetical):

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative CleanlinessThroughput
Protein Precipitation95 ± 545 ± 10LowHigh
Liquid-Liquid Extraction80 ± 815 ± 5MediumMedium
Solid-Phase Extraction92 ± 4< 5HighLow
Chromatographic Separation (LC)

The goal of liquid chromatography is to separate the parent drug, its metabolites, and any remaining endogenous components before they enter the mass spectrometer.

  • Column Chemistry:

    • C18 (Reversed-Phase): The workhorse of bioanalysis, excellent for retaining and separating nonpolar to moderately polar compounds. The parent drug and less polar metabolites would be well-retained.

    • Pentafluorophenyl (PFP): Offers alternative selectivity, particularly for aromatic and halogenated compounds, through mechanisms like pi-pi and dipole-dipole interactions. This can be advantageous for separating structurally similar metabolites.[8]

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The formic acid serves to protonate the analytes, improving chromatographic peak shape and enhancing ionization efficiency in positive ion mode ESI.

A gradient elution, starting with a high aqueous composition and ramping up the organic content, is typically required to elute the polar metabolites first, followed by the more hydrophobic parent compound, all within a reasonable run time.

Mass Spectrometric Detection (MS/MS)

A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[9]

Protocol for MS/MS Parameter Optimization:

  • Infusion: Infuse a standard solution of the parent compound and each synthesized metabolite standard directly into the mass spectrometer.

  • Precursor Ion Selection: Acquire a full scan (Q1 scan) to identify the most abundant protonated molecule, [M+H]+.

  • Product Ion Selection: Perform a product ion scan on the selected precursor to identify the most stable and abundant fragment ions.

  • MRM Transition Selection: The precursor ion and the selected product ion constitute the MRM transition. Typically, the most intense fragment is used for quantification ("quantifier"), and a second fragment is used for confirmation ("qualifier").

  • Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ion.

Hypothetical LC-MS/MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Parent Compound328.1188.1 (Quant)5025
107.1 (Qual)5035
Metabolite M1258.0107.1 (Quant)5030
79.0 (Qual)5040
Metabolite M1-G434.1258.0 (Quant)5022
113.0 (Qual)5038

The Core of Confidence: Bioanalytical Method Validation

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[10] The protocols described here are based on the internationally harmonized ICH M10 guideline.[11]

G cluster_workflow Bioanalytical Method Validation Workflow cluster_params Key Validation Parameters MethodDev Method Development FullVal Full Validation (3 Precision & Accuracy Batches) MethodDev->FullVal Pre-study SampleAnalysis Study Sample Analysis FullVal->SampleAnalysis In-study Selectivity Selectivity & Matrix Effect FullVal->Selectivity Accuracy Accuracy & Precision FullVal->Accuracy Curve Calibration Curve FullVal->Curve Stability Stability FullVal->Stability Dilution Dilution Integrity FullVal->Dilution Reporting Data Reporting SampleAnalysis->Reporting Post-study

Caption: High-level workflow for bioanalytical method validation.

Selectivity and Matrix Effect
  • Objective: To demonstrate that the method can differentiate the analytes from endogenous matrix components and to assess the impact of the matrix on analyte ionization.[12]

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention time of the analytes and the internal standard (IS).

    • To assess matrix factor, compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution.

  • Acceptance Criteria:

    • Response of interfering peaks in blank matrix must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[13]

    • The IS-normalized matrix factor should have a coefficient of variation (CV) ≤ 15%.[7]

  • Scientific Rationale: Selectivity ensures that what is being measured is truly the intended analyte. The matrix effect evaluation is critical for LC-MS/MS as co-eluting compounds can suppress or enhance the analyte signal, leading to inaccurate quantification.[14]

Calibration Curve, Accuracy, and Precision
  • Objective: To demonstrate the relationship between analyte concentration and instrument response and to determine how close the measured values are to the true value (accuracy) and how reproducible the measurements are (precision).[15]

  • Protocol:

    • Prepare a calibration curve by spiking blank matrix with known concentrations of the analytes. A curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels.[11]

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze at least three separate "Precision and Accuracy" batches on different days. Each batch includes one calibration curve and at least five replicates of each QC level.

  • Acceptance Criteria (ICH M10): [11][15]

    • Calibration Curve: At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The curve must bracket all QC concentrations.

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The CV for each QC level must not exceed 15% (20% at LLOQ).

Summary of Accuracy and Precision Data (Hypothetical for Metabolite M1):

QC LevelNominal (ng/mL)NMean Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
LLOQ1.00151.05+5.011.2
Low QC3.00152.91-3.08.5
Mid QC50.01551.5+3.06.1
High QC150.015148.2-1.25.8
Stability
  • Objective: To ensure that the concentration of the analytes does not change during sample collection, handling, storage, and analysis.[16]

  • Protocol: Analyze low and high QC samples after exposing them to various conditions and compare the results to freshly prepared samples. Key stability tests include:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored frozen at the intended temperature (e.g., -70°C) for a duration longer than the study samples will be stored.

    • Autosampler Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.[16]

  • Scientific Rationale: Analyte degradation can lead to a significant underestimation of the true concentration, compromising the integrity of pharmacokinetic data. Stability assessments are essential for defining sample handling and storage procedures.[17]

Summary of Stability Data (Hypothetical for Metabolite M1):

Stability TestStorage ConditionDurationMean Accuracy (% of Nominal)
Freeze-Thaw (3 cycles)-70°C / RT3 cycles98.5%
Bench-TopRoom Temperature8 hours102.1%
Long-Term-70°C90 days96.7%
Autosampler4°C48 hours99.3%

Conclusion

The validation of an LC-MS/MS method for drug metabolites is a rigorous, multi-faceted process that forms the bedrock of reliable bioanalytical data. This guide has outlined a scientifically sound and regulatory-compliant approach, emphasizing a comparative understanding of different analytical choices. By systematically evaluating selectivity, matrix effects, accuracy, precision, and stability, researchers can establish a method that is truly fit-for-purpose. The ultimate goal is to generate high-quality concentration data that can be trusted to make critical decisions in the drug development pipeline.

References

  • Andreetti, G. D., et al. (1968). N-(4-bromophenyl)acetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(5), 683-683. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Li, Y., et al. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 138(23), 2853-2862. [Link]

  • Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Zhang, G., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 24(3), 438-446. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • MDPI. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1933. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • SciSpace. (2012). Sample Preparation for LC‐MS Bioanalysis of Proteins. [Link]

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • J-Stage. (2021). Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. [Link]

  • ResearchGate. (2018). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • ACS Publications. (2026). Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. [Link]

  • FyoniBio. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • ScienceDirect. (2019). Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat. [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • ACS Publications. (2011). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic discipline. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a highly speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic discipline. The compound 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a highly specialized electrophilic intermediate frequently utilized in drug discovery to synthesize covalent probes.

To handle this compound safely, we must understand its chemical behavior. Structurally, it features an α -bromoacetamide moiety. The adjacent carbonyl group highly activates the α -carbon, making the bromide an excellent leaving group in SN​2 reactions. While this reactivity is ideal for irreversibly binding to nucleophilic cysteine residues in target proteins, it makes the raw powder a potent alkylating agent. Exposure poses severe risks of skin sensitization, mucosal burns, and potential genotoxicity[1].

The following guide provides a self-validating, mechanistically grounded framework for the safe handling, reaction execution, and disposal of this reactive electrophile, adhering to the highest standards of [2].

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for potent alkylating agents. Every layer of PPE must be selected based on the specific permeation and reactivity profile of bromoacetamides[3].

PPE CategorySpecificationMechanistic Justification (Causality)
Gloves Double-gloving: 4-mil Nitrile (inner) + 8-mil Butyl or extended-cuff Nitrile (outer)Bromoacetamides can permeate standard thin nitrile over time. The outer glove prevents bulk chemical exposure, while the inner glove protects against micro-tears and permeation during solvent handling.
Eye Protection Indirect-vented chemical splash goggles + Polycarbonate face shieldProtects ocular mucosa from highly reactive aerosols or solvent splashes. Alkylating agents cause rapid, irreversible corneal adduction and severe tissue damage[1].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apron (e.g., Neoprene)Prevents electrostatic powder accumulation on standard cotton clothing. The apron blocks the permeation of dissolved electrophiles during reaction setup.
Respiratory & Engineering Hard-ducted Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents the inhalation of aerosolized powders. Bromoacetamides are severe respiratory tract irritants; handling them on an open bench is strictly prohibited[3].
Quantitative Quenching Stoichiometry

Alkylating agents must never be disposed of in their active state[4]. They must be chemically quenched using a soft nucleophile. Sodium thiosulfate ( Na2​S2​O3​ ) is the industry standard because it rapidly displaces the bromide via an SN​2 mechanism, converting the toxic electrophile into a benign, water-soluble Bunte salt.

Table: Standard Quenching Parameters per 1.0 g of Substrate

ReagentMolecular WeightEquivalents RequiredMass / Volume Required
2-Bromoacetamide derivative284.15 g/mol 1.0 eq1.00 g
Sodium Thiosulfate Pentahydrate248.18 g/mol 2.5 eq (Excess)2.18 g
Deionized Water (Solvent)18.02 g/mol N/A20 mL (for 10% w/v solution)
Self-Validating Operational Protocols

To ensure absolute safety, every protocol must be a closed-loop system that includes a validation step to prove the hazard has been neutralized.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Verify that the fume hood or vented balance enclosure is operating at a face velocity of 80-100 fpm. Clear the workspace of incompatible nucleophiles (e.g., concentrated amines, thiols).

  • Static Mitigation: Wipe the exterior of the chemical bottle and the balance stage with a static-dissipative wipe. Causality: Bromoacetamide powders are highly prone to static cling, which increases the risk of accidental aerosolization and cross-contamination.

  • Weighing: Tare an anti-static polymeric weigh boat. Using a clean stainless-steel spatula, carefully transfer the required mass of the bromoacetamide derivative.

  • Sealed Transfer: Transfer the powder directly into the reaction vessel. Seal the vessel with a rubber septum before removing it from the balance enclosure to transport it to the primary reaction hood.

Protocol B: Reaction Quenching & Validation (NBP Test)
  • Quench Preparation: Dissolve 2.5 equivalents of sodium thiosulfate pentahydrate in water to create a 10% (w/v) solution.

  • Neutralization: Slowly add the thiosulfate solution to the post-reaction mixture. Stir vigorously for 30 minutes at room temperature. Causality: The thiosulfate anion ( S2​O32−​ ) permanently neutralizes the electrophilic hazard.

  • Validation (Self-Validating Step): To prove the chemical is dead, perform a colorimetric spot test. Spot 2 µL of the aqueous phase onto a silica TLC plate. Apply 2 µL of a 5% 4-(4-nitrobenzyl)pyridine (NBP) solution in acetone, heat gently, and apply 2 µL of 10% piperidine base.

  • Interpretation: NBP reacts with active electrophiles to form a pyridinium salt that turns deep purple under basic conditions. The absence of a blue/purple color confirms the complete destruction of the alkylating agent , validating that the waste is safe for disposal.

Protocol C: Emergency Spill Response
  • Containment: Immediately cover the spilled powder or liquid with an inert absorbent pad. Do not sweep , as mechanical sweeping aerosolizes the reactive powder[3].

  • In-Situ Neutralization: Saturate the absorbent pad with the 10% sodium thiosulfate solution. Allow 15 minutes of contact time for complete SN​2 conversion.

  • Verification: Swab the spill area, extract the swab in 1 mL of acetone, and perform the NBP spot test (as described in Protocol B) to validate complete decontamination before removing your PPE.

Operational Workflow Diagram

Workflow Start Solid Bromoacetamide Derivative Weighing Weighing (Vented Enclosure) Start->Weighing Transfer Spill Accidental Spill Start->Spill Drop/Aerosol Reaction Reaction Execution (Fume Hood) Weighing->Reaction Dissolution Weighing->Spill Quench Chemical Quenching (Na2S2O3) Reaction->Quench Post-Reaction Validation Validation (NBP Spot Test) Quench->Validation Aliquot Test Waste Halogenated Waste Disposal Validation->Waste Negative Result SpillQuench Neutralize Spill (10% Thiosulfate) Spill->SpillQuench Contain SpillQuench->Validation Swab Test

Operational workflow for handling, quenching, and validating bromoacetamide neutralization.

References
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Academies Press[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA)[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.